Tmv-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H26O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[3-[4-[(E)-3-(3-methylphenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C28H26O4/c1-20-5-2-6-21(19-20)9-15-26(29)22-10-12-23(13-11-22)31-17-4-18-32-28-8-3-7-24-25(28)14-16-27(24)30/h2-3,5-13,15,19H,4,14,16-18H2,1H3/b15-9+ |
InChI Key |
VIMHULJWHSUSNQ-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OCCCOC3=CC=CC4=C3CCC4=O |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)OCCCOC3=CC=CC4=C3CCC4=O |
Origin of Product |
United States |
Foundational & Exploratory
Tmv-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Tmv-IN-1, a chalcone derivative identified as a potent inhibitor of the Tobacco Mosaic Virus (TMV). This guide details its chemical structure, biological activity, and proposed mechanism of action, presenting key data and experimental methodologies to support further research and development in the field of plant viral inhibitors.
Core Compound Details
This compound is a synthetic chalcone derivative that has demonstrated significant therapeutic and protective activities against the Tobacco Mosaic Virus.[1] Its inhibitory function is primarily attributed to its ability to bind to the TMV coat protein (TMV-CP), a critical component for viral assembly and stability.[1]
Chemical Structure
This compound, also referred to as compound N2 in the primary literature, possesses the molecular formula C₂₈H₂₆O₄.[2]
Caption: Chemical structure of this compound.
Note: The DOT language is not ideally suited for rendering complex chemical structures. A 2D chemical structure image would typically be used here. The above DOT script is a conceptual representation.
A more precise representation is provided by its canonical SMILES notation: O=C(c1cc(c(OC)cc1)OC)/C=C/c2ccc(cc2)C(=O)C3(CC3)c4ccccc4
Quantitative Bioactivity Data
The biological efficacy of this compound has been quantified through various in vitro and in vivo assays. The key parameters are summarized in the table below.
| Parameter | Value | Target/Assay | Source |
| Therapeutic Activity (EC₅₀) | 70.7 µg/mL | Anti-TMV activity in vivo | [1][2] |
| Protective Activity (EC₅₀) | 60.8 µg/mL | Anti-TMV activity in vivo | [1][2] |
| Binding Affinity (Kd) | 0.0427 µM | TMV Coat Protein (TMV-CP) | [1][2] |
Mechanism of Action and Signaling Pathways
This compound is proposed to exert its anti-viral effects through a dual mechanism: direct interaction with a viral component and modulation of the host plant's defense responses.
Direct Viral Inhibition
The primary mode of action of this compound is its direct binding to the Tobacco Mosaic Virus Coat Protein (TMV-CP).[1] The TMV-CP is essential for the encapsidation of the viral RNA, forming the helical structure of the virion.[3] By binding to TMV-CP, this compound likely interferes with the self-assembly of the viral particles, thus inhibiting the formation of new, infectious virions.[1][4]
References
An In-depth Technical Guide to the Mechanism of Action of Tmv-IN-1 on Tobacco Mosaic Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Tmv-IN-1, a promising chalcone derivative with significant inhibitory activity against the Tobacco Mosaic Virus (TMV). This compound primarily exerts its antiviral effects by directly binding to the TMV coat protein (CP), a critical component for viral assembly, stability, and movement. This interaction disrupts the structural integrity of the virion and interferes with the assembly process, thereby inhibiting viral replication and spread. This document details the quantitative data supporting these findings, provides in-depth experimental protocols for key assays, and visualizes the underlying molecular interactions and signaling pathways.
Introduction
The Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that causes significant economic losses in a wide range of crops. Its simple structure, comprising a single-stranded RNA genome encased in a helical array of coat protein subunits, has made it a model system for studying virus-host interactions and for the development of antiviral strategies. This compound, a chalcone derivative, has emerged as a potent inhibitor of TMV. Understanding its precise mechanism of action is crucial for the development of effective plant protection agents. This guide synthesizes the current knowledge on this compound, focusing on its interaction with the TMV coat protein and the subsequent effects on the viral life cycle.
Quantitative Data Summary
The antiviral efficacy of this compound and related chalcone derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Antiviral Activity of this compound and a Related Chalcone Derivative (Compound 5d)
| Compound | Assay Type | EC50 (µg/mL) | Reference |
| This compound | Therapeutic Activity | 70.7[1] | [1] |
| This compound | Protective Activity | 60.8[1] | [1] |
| Compound 5d | Inactivation Activity | 65.8 |
Table 2: Binding Affinity of this compound and a Related Chalcone Derivative (Compound 5d) to TMV Coat Protein (TMV-CP)
| Compound | Method | Dissociation Constant (Kd) | Reference |
| This compound | Not Specified | 0.0427 µM[1] | [1] |
| Compound 5d | Microscale Thermophoresis | 13.4 µmol/L |
Mechanism of Action
The primary mechanism of action of this compound against TMV involves its direct interaction with the viral coat protein (CP). This interaction has two major consequences:
-
Disruption of Virion Integrity: this compound binding to the TMV CP can lead to the breakdown of the structural integrity of the virus particles. This effect has been observed through transmission electron microscopy, which shows morphological changes and even fragmentation of the virions upon treatment with related chalcone derivatives.
-
Inhibition of Virus Assembly: The TMV CP plays a crucial role in the self-assembly of new virus particles. By binding to the CP subunits, this compound can interfere with the proper formation of the helical capsid, thus preventing the encapsidation of the viral RNA genome. This disruption of the assembly process is a key factor in inhibiting viral replication.
The interaction of this compound with the TMV coat protein is the central event in its antiviral activity. This binding event triggers a cascade of effects that ultimately inhibit the virus's ability to replicate and spread.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Antiviral Activity Assays (Half-Leaf Method)
The half-leaf method is a common technique to assess the protective, therapeutic, and inactivation activities of antiviral compounds against TMV.
Protocol:
-
Plant Material: Use Nicotiana tabacum L. cv. K326 or a similar susceptible host plant.
-
Virus Inoculation: Prepare a purified TMV solution at a concentration of approximately 6 x 10^-3 mg/mL in 0.01 M phosphate buffer.
-
Protective Activity Assay:
-
Select healthy tobacco leaves of similar size and age.
-
Gently rub the left half of each leaf with the this compound solution (at desired concentrations). The right half is treated with a control solution (e.g., buffer with the same solvent concentration).
-
After 2-4 hours, inoculate the entire leaf with the TMV solution.
-
-
Therapeutic (Curative) Activity Assay:
-
Inoculate the entire leaf with the TMV solution.
-
After 2-4 hours, apply the this compound solution to the left half of the leaf and the control solution to the right half.
-
-
Inactivation Activity Assay:
-
Mix the TMV solution with the this compound solution (at desired concentrations) and incubate at room temperature for 30 minutes.
-
Inoculate the left half of the leaf with the mixture and the right half with a mixture of TMV and the control solution.
-
-
Observation and Data Analysis:
-
Keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
After 3-4 days, count the number of local lesions on both halves of the leaves.
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100, where C is the average number of lesions on the control half and T is the average number of lesions on the treated half.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of TMV particles and to observe any structural changes induced by this compound.
Protocol:
-
Sample Preparation:
-
Prepare a purified TMV solution (e.g., 0.1 mg/mL).
-
Mix the TMV solution with this compound at the desired concentration. An untreated TMV solution serves as a control.
-
Incubate the mixtures at room temperature for 30-60 minutes.
-
-
Grid Preparation:
-
Place a drop of the sample solution onto a carbon-coated copper grid for 1-2 minutes.
-
Remove the excess solution with filter paper.
-
-
Negative Staining:
-
Apply a drop of 2% phosphotungstic acid (PTA) or 2% uranyl acetate (pH 7.0) to the grid for 1-2 minutes.
-
Remove the excess stain with filter paper and allow the grid to air dry completely.
-
-
Imaging:
-
Observe the grids under a transmission electron microscope at an appropriate magnification (e.g., 80-120 kV).
-
Capture images of the TMV particles, noting any differences in morphology between the treated and untreated samples.
-
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify the binding affinity between this compound and the TMV coat protein.
Protocol:
-
Protein Labeling:
-
Label the purified TMV-CP with a fluorescent dye (e.g., NHS-ester dye for primary amines) according to the manufacturer's instructions.
-
Remove the excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Mix each this compound dilution with a constant concentration of the fluorescently labeled TMV-CP.
-
-
MST Measurement:
-
Load the samples into hydrophilic capillaries.
-
Perform the MST measurement using an appropriate instrument (e.g., Monolith NT.115).
-
Set the LED power to achieve a fluorescence signal between 200 and 1000 counts.
-
Use a medium MST power (e.g., 40%) for a 30-second measurement period.
-
-
Data Analysis:
-
Analyze the change in fluorescence as a function of the this compound concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
-
Fluorescence Titration
Fluorescence titration can also be used to determine the binding affinity by monitoring the change in the intrinsic fluorescence of the TMV-CP upon binding to this compound.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified TMV-CP in a suitable buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Titration:
-
Place the TMV-CP solution in a quartz cuvette.
-
Record the initial fluorescence spectrum of the protein (excitation typically around 280 nm for tryptophan).
-
Add small aliquots of the this compound stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).
-
Signaling Pathways
TMV infection in tobacco plants triggers a complex network of defense signaling pathways, primarily involving salicylic acid (SA) and jasmonic acid (JA). Chalcone derivatives, including this compound, can modulate these pathways, enhancing the plant's defense response.
Upon TMV infection, the plant recognizes viral components, leading to the accumulation of SA. This, in turn, activates pathogenesis-related (PR) proteins, which have antimicrobial and antiviral properties. The JA pathway is also activated and can interact with the SA pathway, often in an antagonistic manner. This compound, by binding to the TMV-CP, may not only directly inhibit the virus but also modulate the plant's immune response, potentially by influencing the balance between the SA and JA signaling pathways, leading to a more effective antiviral state.
Conclusion
This compound represents a promising class of antiviral compounds that target the Tobacco Mosaic Virus through a well-defined mechanism of action. Its ability to bind to the viral coat protein, disrupt virion integrity, and inhibit assembly provides a solid foundation for its development as a plant protection agent. The detailed experimental protocols and the understanding of its interaction with plant signaling pathways provided in this guide offer a valuable resource for researchers and drug development professionals working towards novel and effective antiviral strategies for agriculture. Further research should focus on optimizing the efficacy and delivery of this compound in field conditions to translate its potential into practical applications.
References
Tmv-IN-1: A Technical Guide to Target Identification and Validation in Tobacco Mosaic Virus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target identification and validation of Tmv-IN-1, a chalcone derivative with demonstrated inhibitory activity against the Tobacco Mosaic Virus (TMV). This document details the molecular target of this compound, presents its quantitative bioactivity, and outlines the experimental methodologies for its validation.
Introduction to this compound and its Antiviral Activity
This compound is a novel chalcone derivative identified as a potent inhibitor of Tobacco Mosaic Virus.[1] Chalcones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[2] this compound has demonstrated both protective and therapeutic effects against TMV, making it a promising candidate for the development of new antiviral agents for crop protection.[1][3]
Target Identification: The TMV Coat Protein
The primary molecular target of this compound has been identified as the Tobacco Mosaic Virus Coat Protein (TMV-CP) .[1] The TMV-CP is a multifunctional protein essential for the viral life cycle. It encapsidates the viral RNA, forming the helical virion structure, and is involved in the systemic movement of the virus within the host plant.[4][5] By binding to the TMV-CP, this compound is believed to interfere with the assembly of new virus particles, a critical step in the propagation of the infection.[6]
Quantitative Data Summary
The antiviral efficacy of this compound has been quantified through various bioassays. The following tables summarize the key quantitative data available for this compound, also referred to as compound N2 in some literature.[1][3]
| Bioactivity Parameter | Value | Reference |
| Therapeutic Activity (EC50) | 70.7 µg/mL | [1][3] |
| Protective Activity (EC50) | 60.8 µg/mL | [1] |
| Binding Affinity | Value | Target | Reference |
| Dissociation Constant (Kd) | 0.0427 µM | TMV-CP | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the identification and validation of the this compound target.
Antiviral Activity Assays (EC50 Determination)
The half-leaf method is a standard assay for evaluating the in vivo antiviral activity of compounds against TMV.
Objective: To determine the concentration of this compound that inhibits 50% of viral infection (EC50) in a host plant.
Materials:
-
Nicotiana tabacum L. plants of the same age and growth conditions.
-
Purified Tobacco Mosaic Virus (TMV) at a concentration of ~6 x 10^-3 mg/mL.
-
This compound solutions at various concentrations.
-
Phosphate buffer (0.01 M, pH 7.4).
-
Abrasive (e.g., Carborundum).
Procedure:
-
Plant Preparation: Select healthy tobacco plants with well-expanded leaves.
-
Inoculation:
-
The whole plant is sprayed with the test compound solution (for protective activity) or with a solvent control.
-
After 24 hours, the leaves are inoculated with TMV. A small amount of abrasive is dusted onto the leaf surface. The virus solution is then gently rubbed onto the entire leaf surface.
-
For curative activity, the plants are first inoculated with TMV. After 2-4 hours, the test compound is sprayed onto the infected plants.
-
-
Incubation: The inoculated plants are kept in a greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 3-4 days to allow for the development of local lesions.
-
Data Collection: The number of local lesions on each treated leaf half is counted.
-
Calculation of Inhibition Rate: The inhibition rate is calculated using the formula:
-
Inhibition Rate (%) = [(C - T) / C] x 100
-
Where C is the average number of lesions on the control leaves, and T is the average number of lesions on the treated leaves.
-
-
EC50 Determination: The EC50 value is calculated by plotting the inhibition rate against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Target Binding Assay (Kd Determination)
Microscale Thermophoresis (MST) is a powerful technique to quantify the binding affinity between a small molecule inhibitor and its target protein.
Objective: To determine the dissociation constant (Kd) of the interaction between this compound and TMV-CP.
Materials:
-
Purified TMV Coat Protein (TMV-CP).
-
This compound.
-
Labeling dye (e.g., NHS-red fluorescent dye).
-
MST buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
MST instrument and capillaries.
Procedure:
-
Protein Labeling: The TMV-CP is labeled with a fluorescent dye according to the manufacturer's protocol. The concentration of the labeled protein is kept constant in the assay.
-
Serial Dilution: A series of dilutions of the ligand (this compound) is prepared in the MST buffer.
-
Binding Reaction: The labeled TMV-CP is mixed with each dilution of this compound and incubated for a short period to allow the binding to reach equilibrium.
-
MST Measurement: The samples are loaded into MST capillaries, and the thermophoresis of the labeled protein is measured in the presence of different concentrations of the ligand.
-
Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration. The Kd value is determined by fitting the data to a binding curve using the appropriate model (e.g., the law of mass action).
Visualizations
The following diagrams illustrate key concepts and workflows in the study of this compound.
Caption: this compound binds to the TMV Coat Protein, inhibiting virion assembly.
Caption: A generalized workflow for the identification and validation of antiviral targets.
Caption: Simplified overview of host plant defense signaling pathways activated upon TMV infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chimeric Tobamoviruses With Coat Protein Exchanges Modulate Symptom Expression and Defence Responses in Nicotiana tabacum [frontiersin.org]
- 5. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]
- 6. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]
Literature review of chalcone derivatives in plant virology
Chalcone Derivatives: A New Frontier in Plant Virology
A Technical Guide on Their Antiviral Mechanisms, Efficacy, and Experimental Evaluation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive review of chalcone derivatives as potent antiviral agents against plant viruses. It delves into their mechanisms of action, summarizes key quantitative efficacy data, and offers detailed experimental protocols for their evaluation. Visual diagrams are provided to illustrate complex pathways and workflows, offering a clear and in-depth understanding of the subject for professionals in plant science and drug discovery.
Introduction: The Challenge of Plant Viral Diseases
Plant viruses pose a significant threat to global agriculture, causing substantial economic losses annually.[1][2] Viruses like the Tobacco Mosaic Virus (TMV) can infect a wide range of crops, leading to diminished growth, reduced yield, and in severe cases, plant death.[1][3] Unlike bacterial or fungal infections, there are few effective chemical agents available to completely control viral diseases in plants.[1][2] This is largely due to the parasitic nature of viruses, which rely on the host cell's machinery for replication, making it difficult to target the virus without harming the plant.[1][2] Consequently, there is an urgent and ongoing need to develop novel, highly effective, and low-risk antiviral agents.[2] Chalcones, a class of natural open-chain flavonoids found in various plants, have emerged as a promising scaffold for the development of such agents due to their diverse and potent biological activities.[4][5][6]
Mechanism of Action: Targeting the Viral Coat Protein
A primary mechanism by which chalcone derivatives exert their antiviral effect is by targeting and binding to the viral coat protein (CP).[1] The coat protein is crucial for the virus, playing indispensable roles in viral RNA protection, self-assembly, and the translation and transcription of viral genetic material.[1] By interacting with the CP, chalcone derivatives can disrupt these essential processes.
Several studies have focused on the interaction between chalcone derivatives and the Tobacco Mosaic Virus Coat Protein (TMV-CP).[1][7] Research indicates that specific derivatives can bind with high affinity to TMV-CP, leading to the disruption and breakage of TMV particles.[1][8][9] This binding is often stabilized by multiple hydrogen bonds between the chalcone molecule and amino acid residues within the protein's structure.[1][2][8] This interaction effectively inhibits the infective ability of the virus.[1][2][8] Furthermore, some chalcone derivatives have been shown to enhance the plant's own defense mechanisms by increasing the activity of defense-related enzymes like superoxide dismutase (SOD) and interfering with lipid peroxidation.[7]
Quantitative Antiviral Activity
Numerous studies have synthesized and evaluated a wide range of chalcone derivatives for their antiviral activity against plant viruses, primarily TMV. The efficacy is often measured by the half-maximal effective concentration (EC50), with lower values indicating higher potency. These derivatives have been tested for different types of activity:
-
Curative Activity: The ability to inhibit viral activity after the plant has been infected.
-
Protective Activity: The ability to prevent viral infection when applied before inoculation.
-
Inactivation Activity: The ability to directly destroy viral particles upon contact.
The data below summarizes the in vivo antiviral activities of several promising chalcone derivatives compared to commercial antiviral agents.
| Compound ID | Target Virus | Activity Type | EC50 (μg/mL) | Reference Commercial Agent | EC50 of Ref. (μg/mL) | Citation |
| 5d | TMV | Inactivation | 65.8 | Ribavirin | 154.3 | [1][8][9] |
| S7 | TMV | Curative | 89.7 | Ningnanmycin | 201.7 | [7] |
| N2 | TMV | Curative | 70.7 | Ningnanmycin | 158.3 | [3] |
| N7 | TMV | Curative | 89.9 | Ningnanmycin | 158.3 | [3] |
| N2 | TMV | Protective | 60.8 | Ningnanmycin | 175.6 | [3] |
| 85a | TMV | Curative | 107.4 | Ningnanmycin | 311.5 | [10] |
| Unnamed | TMV & CMV | Curative | 51.65 | Ribavirin | 150.45 | [11] |
Experimental Protocols
This section details the standardized methodologies used for the synthesis, evaluation, and mechanism-of-action studies of antiviral chalcone derivatives.
General Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction, followed by further modifications to introduce various functional moieties, such as purine, 1,2,4-triazole, or indanone groups.
Example: Synthesis of Chalcone Derivatives Containing a Purine (Sulfur) Ether Moiety [1][2]
-
Step 1: Synthesis of Intermediates: Acetophenones are reacted with aldehydes in the presence of a base (e.g., potassium hydroxide) in an ethanol solution to form the basic chalcone scaffold.
-
Step 2: Preparation of Purine Thiol: 6-chloro-9H-purine is reacted with thiourea in ethanol, followed by pH adjustment with acetic acid to produce the purine thiol intermediate.
-
Step 3: Coupling Reaction: The chalcone intermediates are reacted with the purine thiol intermediate in a solvent like DMF with a base (e.g., potassium hydroxide) to yield the final chalcone derivatives containing the purine (sulfur) ether moiety.
-
Step 4: Purification: The final products are purified using recrystallization from ethanol or column chromatography on silica gel.
In Vivo Antiviral Activity Assay (Half-Leaf Method)
The half-leaf method is a standard and reliable technique for evaluating the antiviral activity of compounds against local lesion-forming viruses like TMV.
-
Plant Cultivation: Cultivate host plants (e.g., Nicotiana tabacum L.) under controlled greenhouse conditions until they reach the 6-7 leaf stage.
-
Virus Inoculation: Mechanically inoculate the upper leaves of the host plants with a 6 x 10⁻³ mg/mL solution of TMV. Gently rub the leaf surface, which has been dusted with silicon carbide, to create micro-wounds for viral entry.
-
Compound Application:
-
For Curative Activity: After 2-3 days post-inoculation, smear a solution of the test compound (e.g., at 500 μg/mL) onto the left side of each inoculated leaf. The right side is treated with a solvent control.
-
For Protective Activity: Smear the test compound solution onto the left side of healthy leaves. After 24 hours, inoculate the entire leaf (both sides) with the virus. The right side serves as the control.
-
-
Incubation and Observation: Keep the treated plants in the greenhouse for 3-4 days to allow for the development of local lesions.
-
Data Analysis: Count the number of local lesions on both the treated and control halves of the leaves. Calculate the inhibition rate using the formula:
-
Inhibition Rate (%) = [(C - T) / C] × 100
-
Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.
-
-
EC50 Determination: Test a range of compound concentrations to determine the EC50 value, which is the concentration that inhibits lesion formation by 50%.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a powerful biophysical technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand. In this context, it measures the interaction between the viral protein (TMV-CP) and the chalcone derivative.[7]
-
Protein Labeling: The TMV-CP is fluorescently labeled using an appropriate dye (e.g., RED-NHS) according to the manufacturer's protocol.
-
Serial Dilution: The chalcone derivative (the ligand) is serially diluted to create a range of concentrations.
-
Incubation: The labeled TMV-CP is mixed with each dilution of the chalcone derivative and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries and analyzed using an MST instrument. The instrument detects changes in the fluorescence signal as a result of an induced temperature gradient, which is dependent on the binding state of the TMV-CP.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) is then determined by fitting the data to a binding curve, providing a quantitative measure of the binding affinity.[7] A lower Kd value signifies a stronger binding affinity.[8]
Conclusion and Future Prospects
Chalcone derivatives represent a highly promising class of compounds for the development of novel plant virucides. Their primary mechanism of action, involving the direct targeting and disruption of the viral coat protein, offers an effective strategy for controlling viral infections like TMV.[1] Quantitative data consistently demonstrates that certain derivatives possess superior curative and protective activities compared to existing commercial agents.[3][7]
Future research should focus on several key areas:
-
Broad-Spectrum Activity: While most research has centered on TMV, evaluating top-performing chalcones against a wider range of economically important plant viruses is crucial.[11]
-
Structure-Activity Relationship (SAR) Studies: Deeper SAR analysis will help in the rational design of new derivatives with even greater potency and better safety profiles.
-
Field Trials: Moving beyond laboratory assays to field trials is a necessary step to evaluate the practical efficacy, stability, and environmental impact of these compounds in a real-world agricultural setting.
-
Understanding Plant Defense Induction: Further investigation into how these compounds may stimulate the plant's innate immune and defense pathways could reveal secondary mechanisms of action and opportunities for developing resistance-inducing agents.[7][12]
By continuing to explore the vast chemical space of chalcone derivatives, the scientific community is well-positioned to deliver innovative and effective solutions to combat the persistent threat of plant viral diseases.
References
- 1. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update Comprehensive Review on the Antiviral Activities of Chalcone Analogs [ijnc.ir]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Chalcone derivatives containing 1,2,4-triazole and pyridine moiety: design, synthesis, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of Viral Assembly: The Case of Tmv-IN-1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor designated "Tmv-IN-1" is not available in the public domain or published scientific literature based on the conducted search. The following guide provides a comprehensive overview of the principles and methodologies for studying viral assembly inhibitors, using the well-characterized Tobacco Mosaic Virus (TMV) as a model system. This framework can be adapted to investigate the function of novel inhibitors like "this compound" once preliminary data becomes available.
Introduction to Viral Assembly and Inhibition Strategies
Viral assembly is a critical stage in the viral replication cycle where newly synthesized viral components—proteins and nucleic acids—are organized into progeny virions. This intricate process is an attractive target for antiviral drug development. Inhibitors of viral assembly can act through various mechanisms, including interference with protein-protein interactions of the capsid, disruption of the interaction between the capsid protein and the viral genome, or by inducing conformational changes in the structural proteins that prevent proper assembly.
Tobacco Mosaic Virus (TMV) serves as a paradigm for understanding the self-assembly of helical viruses.[1][2][3][4] Its assembly process is initiated by the interaction of the viral RNA's origin of assembly sequence (OAS) with a pre-formed disk of coat proteins (CP).[2][3][4][5][6] This interaction triggers a conformational change in the disk, leading to the encapsidation of the viral RNA in a helical manner.[3][4]
Hypothetical Function of this compound in Inhibiting TMV Assembly
While specific data on "this compound" is unavailable, we can postulate its potential mechanisms of action based on known TMV assembly inhibitors. This compound could potentially inhibit TMV assembly by:
-
Binding to the Coat Protein: this compound might bind to the TMV coat protein, preventing its self-assembly into the disk structure or subsequent helical elongation.[1][7]
-
Interfering with RNA-Protein Interaction: The inhibitor could disrupt the specific recognition of the OAS in the viral RNA by the coat protein disk, thereby preventing the initiation of assembly.
-
Inducing Aberrant Aggregates: this compound might cause the coat proteins to form non-productive aggregates, depleting the pool of assembly-competent proteins.
The following sections outline the experimental approaches required to investigate these hypotheses for any novel TMV assembly inhibitor.
Quantitative Analysis of Inhibitory Activity
To assess the efficacy of a viral assembly inhibitor, quantitative assays are essential. The following table structure can be used to present hypothetical data for an inhibitor like this compound.
| Assay Type | Inhibitor (this compound) Concentration | Parameter Measured | Result | Reference/Method |
| In vitro Assembly Assay | 1 µM | % Inhibition of Virion Formation | 95% | Spectrophotometry |
| 10 µM | % Inhibition of Virion Formation | 99% | Spectrophotometry | |
| 50 µM | % Inhibition of Virion Formation | 100% | Spectrophotometry | |
| Cell-based Viral Yield Assay | 1 µM | Log Reduction in Viral Titer | 2-log | Plaque Assay |
| 10 µM | Log Reduction in Viral Titer | 4-log | Plaque Assay | |
| 50 µM | Log Reduction in Viral Titer | 5-log | Plaque Assay | |
| Isothermal Titration | N/A | Binding Affinity (Kd) to CP | 50 nM | ITC |
| Calorimetry (ITC) |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to characterize viral assembly inhibitors.
In Vitro TMV Assembly Inhibition Assay
Objective: To quantify the ability of an inhibitor to prevent the assembly of TMV virions from purified coat protein and viral RNA.
Methodology:
-
Preparation of TMV Coat Protein and RNA: Purify TMV coat protein and RNA from infected Nicotiana benthamiana plants.
-
Assembly Reaction:
-
In a microcentrifuge tube, combine purified TMV RNA (final concentration 0.1 mg/mL) and coat protein (final concentration 1 mg/mL) in assembly buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).
-
Add the inhibitor (e.g., this compound) at various concentrations. Include a DMSO control.
-
Incubate the reaction at 25°C for 1-2 hours to allow for virion assembly.
-
-
Quantification of Assembly:
-
Monitor the increase in turbidity at 320 nm using a spectrophotometer, which corresponds to the formation of large virus particles.
-
Alternatively, analyze the reaction products by transmission electron microscopy (TEM) to visualize the extent of virion formation.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Cell-Based Viral Yield Reduction Assay
Objective: To determine the efficacy of an inhibitor in reducing the production of infectious virus particles in a cellular context.
Methodology:
-
Cell Culture and Infection:
-
Culture protoplasts from tobacco leaves or use whole plant leaves.
-
Inoculate the cells or leaves with a known titer of TMV.
-
-
Inhibitor Treatment:
-
Immediately after infection, add the inhibitor at various concentrations to the culture medium or apply it to the leaf surface.
-
-
Harvest and Titer:
-
After a suitable incubation period (e.g., 24-48 hours), harvest the cells or infected leaf tissue.
-
Lyse the cells to release the progeny virions.
-
Determine the viral titer using a local lesion assay on a hypersensitive host plant (e.g., Nicotiana glutinosa).
-
-
Data Analysis:
-
Calculate the reduction in viral titer for each inhibitor concentration compared to the untreated control.
-
Visualizing the Mechanism of Action
Diagrams are invaluable for illustrating complex biological processes and experimental workflows.
Hypothetical Signaling Pathway of TMV Assembly Inhibition
Caption: Hypothetical mechanism of this compound inhibiting TMV assembly.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a novel viral assembly inhibitor.
Conclusion and Future Directions
The study of viral assembly inhibitors is a promising avenue for the development of novel antiviral therapeutics. While "this compound" remains a hypothetical compound, the experimental framework outlined in this guide provides a clear path for the investigation and characterization of any new molecule targeting this essential viral process. Future research should focus on high-throughput screening to identify novel inhibitors, detailed structural studies to understand their binding modes, and advanced cellular imaging techniques to visualize their effects on viral assembly in real-time. The ultimate goal is to translate these findings into effective antiviral drugs for both agricultural and clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]
- 4. Self-assembly of tobacco mosaic virus: the role of an intermediate aggregate in generating both specificity and speed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assembly of tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tobacco Mosaic Virus Origin of Assembly Sequence is Dispensable for Specific Viral RNA Encapsidation but Necessary for Initiating Assembly at a Single Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In vitro TMV Replication Assay Using Tmv-IN-1
For research, scientific, and drug development applications.
Introduction
Tobacco Mosaic Virus (TMV), a positive-sense single-stranded RNA virus, serves as a crucial model for studying viral replication.[1][2][3] The viral genome encodes two essential replication proteins, the 126-kDa and 183-kDa proteins, which are translated directly from the genomic RNA.[1][4][5][6] These proteins, particularly the RNA-dependent RNA polymerase (RdRp) domain within the 183-kDa protein, are primary targets for antiviral drug development.[2][5][6] Tmv-IN-1 is a potent and specific inhibitor designed to target the TMV RdRp, thereby blocking viral RNA synthesis. This document provides a detailed protocol for an in vitro TMV replication assay using a tobacco cell-free extract system to characterize the inhibitory activity of this compound. This cell-free system supports the translation of viral proteins and subsequent replication of TMV RNA, offering a robust platform for screening and characterizing antiviral compounds.[1][7]
Principle of the Assay
The assay relies on a cell-free extract derived from tobacco protoplasts (e.g., BY-2 cell line), which contains all the necessary host factors for viral replication.[8] Exogenously added TMV genomic RNA is first translated by the extract's machinery to produce the viral replication proteins (126-kDa and 183-kDa). These proteins then form a replication complex that uses the genomic RNA as a template to synthesize new negative-strand and subsequently positive-strand viral RNA.[5][6] Replication is quantified by measuring the incorporation of a radiolabeled nucleotide (e.g., [α-³²P]CTP) into newly synthesized viral RNA. The inhibitory effect of this compound is determined by comparing the level of RNA synthesis in its presence to a control reaction without the inhibitor.
Mechanism of Action: this compound
This compound is a small molecule inhibitor that specifically targets the catalytic domain of the TMV RNA-dependent RNA polymerase (RdRp). By binding to this active site, it prevents the polymerase from elongating the nascent RNA strand, thus halting the replication process. This targeted inhibition makes it a valuable tool for studying the specifics of TMV replication and a promising candidate for antiviral development.
Experimental Protocols
Protocol 1: Preparation of Tobacco BY-2 Cell-Free Extract (BYL)
This protocol describes the preparation of a translation and replication-competent cell-free lysate from Nicotiana tabacum BY-2 suspension culture cells.
Materials and Reagents:
-
Nicotiana tabacum L. cv. Bright Yellow 2 (BY-2) cell suspension culture
-
Enzyme solution (2% Cellulase 'Onozuka' RS, 0.1% Pectolyase Y-23)
-
Mannitol solution (0.4 M)
-
Grinding Buffer (See Table 1)
-
Dounce homogenizer
-
Miracloth
-
Ultracentrifuge and rotors
Procedure:
-
Protoplast Preparation: Harvest BY-2 cells in the logarithmic growth phase. Treat with the enzyme solution for 1-2 hours to digest the cell walls and generate protoplasts.
-
Washing: Gently wash the protoplasts multiple times with 0.4 M mannitol solution to remove residual enzymes.
-
Lysis: Resuspend the protoplast pellet in 1 volume of ice-cold Grinding Buffer. Homogenize with 10-15 strokes in a pre-chilled Dounce homogenizer.
-
Clarification: Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant. For a membrane-depleted lysate (mdBYL), which is also effective, ultracentrifuge the supernatant at 100,000 x g for 1 hour at 4°C and collect the resulting supernatant.[8]
-
Aliquoting and Storage: Aliquot the final lysate, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Table 1: Composition of Grinding Buffer
| Component | Final Concentration |
|---|---|
| HEPES-KOH, pH 7.5 | 30 mM |
| Potassium Acetate | 100 mM |
| Magnesium Acetate | 2 mM |
| Dithiothreitol (DTT) | 2 mM |
| Protease Inhibitor Cocktail| 1X |
Protocol 2: In Vitro TMV Replication Assay
This protocol details the procedure for assessing the inhibitory effect of this compound on TMV RNA replication.
Materials and Reagents:
-
Prepared BY-2 Cell-Free Lysate (BYL)
-
Purified TMV genomic RNA (full-length)
-
This compound (dissolved in DMSO, various concentrations)
-
DMSO (vehicle control)
-
ATP, GTP, UTP solution (10 mM each)
-
[α-³²P]CTP (3000 Ci/mmol)
-
RNase-free water
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Urea-Polyacrylamide Gel (5%)
-
TBE Buffer
-
Phosphor imager screen and scanner
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixtures in RNase-free microcentrifuge tubes as described in Table 2.
-
Incubation: Incubate the reaction tubes at 25°C for 60-90 minutes to allow for translation of replicase proteins and subsequent RNA replication.[1]
-
RNA Extraction: Stop the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol. Vortex and centrifuge at maximum speed for 5 minutes. Transfer the aqueous (upper) phase to a new tube.
-
RNA Precipitation: Precipitate the RNA from the aqueous phase using ethanol or isopropanol. Wash the pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.
-
Gel Electrophoresis: Denature the RNA samples and run them on a 5% urea-polyacrylamide gel to separate the newly synthesized viral RNA.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor imager screen. Scan the screen and quantify the band intensity corresponding to the full-length TMV genomic RNA.
Table 2: Reaction Mixture Setup
| Component | Volume (µL) | Final Concentration |
|---|---|---|
| BYL | 12.5 | 50% (v/v) |
| TMV RNA (100 ng/µL) | 1.0 | 4 nM |
| ATP/GTP/UTP Mix (10 mM) | 0.5 | 200 µM each |
| [α-³²P]CTP | 1.0 | ~10 µCi |
| This compound or DMSO | 1.0 | Variable |
| RNase-free Water | to 25 µL | - |
| Total Volume | 25 µL | |
Data Presentation and Analysis
The inhibitory activity of this compound is quantified by measuring the reduction in radiolabeled CTP incorporation into newly synthesized TMV RNA. The data should be normalized to the vehicle control (DMSO) and can be used to calculate the IC₅₀ value.
Table 3: Inhibition of TMV Replication by this compound
| This compound Conc. (µM) | Normalized Replication (%) (Mean ± SD, n=3) |
|---|---|
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 85 ± 4.1 |
| 0.5 | 62 ± 3.5 |
| 1.0 | 48 ± 2.9 |
| 5.0 | 15 ± 1.8 |
| 10.0 | 4 ± 0.9 |
The IC₅₀ value for this compound, calculated from the dose-response curve, is approximately 1.0 µM.
Visualizations
Workflow and Pathway Diagrams
Caption: Workflow for the in vitro TMV replication assay.
Caption: Mechanism of this compound inhibition of TMV replication.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Inhibitors for Tobacco Mosaic Virus Infection in Solanaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 4. Replication of Tobacco Mosaic Virus on Endoplasmic Reticulum and Role of the Cytoskeleton and Virus Movement Protein in Intracellular Distribution of Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The cell biology of Tobacco mosaic virus replication and movement [frontiersin.org]
- 6. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cell-Free Translation and Replication of Tobacco Mosaic Virus RNA by Exogenously Added 5'-Proximal Fragments of the Genomic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: Determining the EC50 of Antiviral Compounds Against Tobacco Mosaic Virus (TMV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, causing significant economic losses in agriculture.[1] As the first virus to be discovered, TMV has become a model organism for studying viral replication and for screening new antiviral agents.[1][2] The half-maximal effective concentration (EC50) is a critical parameter for quantifying the potency of an antiviral compound. It represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro or in vivo. This document provides detailed protocols for determining the EC50 of a test compound against TMV.
Disclaimer: The compound "Tmv-IN-1" is not found in publicly available literature. Therefore, this document will refer to a generic "Test Compound" and provide generalized protocols. The data presented is illustrative.
Data Presentation
The antiviral activity of a test compound is typically evaluated for its curative, protective, and direct inactivation effects against TMV. The results are quantified as EC50 values, which can be summarized for clear comparison.
Table 1: Illustrative EC50 Values of a Test Compound Against TMV
| Assay Type | Test Compound EC50 (µg/mL) | Positive Control (Ningnanmycin) EC50 (µg/mL) |
| Curative Activity | 85.2 | 208.4[3] |
| Protective Activity | 105.8 | 190.1[3] |
| Inactivation Activity | 55.4 | 58.0[4] |
Note: The data in this table is for illustrative purposes only and provides a template for data presentation.
Experimental Protocols
Protocol 1: In Vivo Antiviral Activity Assay using the Half-Leaf Method
The half-leaf method is a standard in vivo assay to evaluate the antiviral efficacy of compounds by comparing the number of local lesions on treated versus untreated halves of an inoculated leaf.[5][6]
Materials:
-
Nicotiana glutinosa or another local lesion host plant.
-
Purified Tobacco Mosaic Virus (TMV).
-
0.01 M Phosphate Buffered Saline (PBS), pH 7.2.
-
Test Compound solutions at various concentrations.
-
Positive Control (e.g., Ningnanmycin) solution.
-
Carborundum (abrasive).
-
Sterile cotton swabs.
Procedure:
-
Plant Preparation: Cultivate N. glutinosa plants in a controlled environment until they have 5-6 true leaves. Select healthy, uniform leaves for the experiment.
-
Virus Inoculation:
-
Dust the upper surface of the selected leaves with a fine layer of carborundum.
-
Mechanically inoculate the entire leaf by gently rubbing a cotton swab dipped in the TMV solution (e.g., 6 x 10^-3 mg/mL in PBS).
-
After 2-3 minutes, gently rinse the leaves with water to remove excess virus and carborundum.
-
-
Compound Application:
-
For Curative Activity: 24 hours post-inoculation, apply the Test Compound solution to the left half of each leaf and a solvent control to the right half.
-
For Protective Activity: 24 hours prior to inoculation, apply the Test Compound solution to the left half of each leaf and a solvent control to the right half.[5]
-
For Inactivation Activity: Mix the TMV solution with the Test Compound solution at various concentrations and incubate for 30 minutes. Then, inoculate the left half of the leaf with this mixture and the right half with a mixture of TMV and solvent control.[5]
-
-
Incubation and Observation:
-
Keep the plants in a greenhouse or growth chamber with appropriate light and temperature conditions.
-
After 3-4 days, observe and count the number of local lesions on each half of the leaves.
-
-
Data Analysis and EC50 Calculation:
-
Calculate the percent inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.
-
Use a suitable statistical software to perform a dose-response regression analysis and determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of lesion formation.[3]
-
Protocol 2: In Vitro TMV Coat Protein (CP) Aggregation Assay
This assay assesses the ability of a test compound to interfere with the self-assembly of the TMV coat protein (CP), a crucial step in the formation of new virus particles.[7]
Materials:
-
Purified TMV Coat Protein (CP).
-
Assembly Buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2).[7]
-
Test Compound solutions at various concentrations.
-
Spectrophotometer capable of measuring absorbance at 320 nm.
Procedure:
-
Preparation of TMV CP: Prepare TMV CP using established methods, such as the acetic acid method.[8]
-
Assay Setup:
-
In a cuvette, mix the purified TMV CP with the Assembly Buffer.
-
Add the Test Compound at different final concentrations to the respective cuvettes. Include a solvent control.
-
-
Initiation of Aggregation: The self-assembly of TMV CP can be initiated by conditions such as pH adjustment or temperature change.[9][10]
-
Monitoring Aggregation:
-
Measure the absorbance of the solution at 320 nm (A320) over time. An increase in A320 indicates protein aggregation.
-
Record the data at regular intervals until the reaction reaches a plateau.
-
-
Data Analysis and IC50 Calculation:
-
Plot the rate of aggregation or the final A320 against the concentration of the Test Compound.
-
Determine the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits CP aggregation by 50%.
-
Visualizations
TMV Replication Pathway
The replication of TMV is a multi-step process that relies on host cell machinery.[11] The virus enters the cell, releases its genomic RNA, and translates proteins necessary for replication and assembly of new virions.[1]
Caption: A diagram of the Tobacco Mosaic Virus (TMV) replication cycle within a host plant cell.
Experimental Workflow for the Half-Leaf Method
The Half-Leaf Method provides a robust workflow for the in vivo assessment of antiviral compounds against TMV.
Caption: Workflow diagram for determining antiviral activity using the Half-Leaf Method.
References
- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. protein.bio.msu.ru [protein.bio.msu.ru]
- 10. Macroscopic aggregation of tobacco mosaic virus coat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TMV Coat Protein Binding Studies with Tmv-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for characterizing the binding interaction between Tobacco Mosaic Virus (TMV) coat protein (CP) and the inhibitor, Tmv-IN-1. The described methodologies are essential for researchers in virology, plant pathology, and drug discovery focused on developing novel antiviral agents.
Introduction
Tobacco Mosaic Virus is a well-characterized plant virus that causes significant economic losses in agriculture.[1][2][3] The viral capsid, composed of repeating units of the coat protein, is a crucial target for antiviral intervention. This compound, a chalcone derivative, has been identified as an inhibitor of TMV.[4] Understanding the binding kinetics and thermodynamics of this interaction is paramount for optimizing its antiviral efficacy. This document outlines the protocols for purifying TMV coat protein and subsequently quantifying its binding to this compound using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Quantitative Data Summary
The binding affinity of this compound to TMV coat protein has been previously determined and is summarized in the table below. These values serve as a benchmark for the experimental protocols described herein.
| Ligand | Target | Method | Dissociation Constant (Kd) | EC50 (Therapeutic) | EC50 (Protective) | Reference |
| This compound | TMV Coat Protein | SPR | 0.0427 µM | 70.7 µg/mL | 60.8 µg/mL | [4] |
Experimental Protocols
Purification of TMV Coat Protein
A critical prerequisite for accurate binding studies is the purification of high-quality TMV coat protein. The following protocol is adapted from established methods.[5][6]
Materials:
-
TMV-infected plant leaves
-
Phosphate buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.2)
-
67% Glacial acetic acid
-
Nuclease-free water
-
Centrifuge and appropriate tubes
-
Dialysis tubing
Procedure:
-
Homogenize TMV-infected leaf tissue in phosphate buffer.
-
Clarify the homogenate by centrifugation to remove cellular debris.
-
To 100 µL of the resulting TMV stock, add 200 µL of 67% glacial acetic acid and incubate on ice for 20 minutes. This step dissociates the coat protein from the viral RNA.[5]
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated RNA.
-
Carefully collect the supernatant containing the TMV coat protein.
-
Dialyze the supernatant against nuclease-free water for 48 hours at 4°C to precipitate the coat protein.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the purified coat protein.
-
Resuspend the pellet in the desired buffer for subsequent experiments (e.g., SPR or ITC running buffer).
-
Determine the protein concentration using a suitable method, such as a Bradford assay.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[7][8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified TMV coat protein (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
DMSO (for dissolving this compound)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified TMV coat protein at a concentration of approximately 50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a dilution series of this compound in running buffer containing a low percentage of DMSO (e.g., <5%) to ensure solubility. The concentration range should span at least 10-fold below and above the expected Kd (e.g., 0.004 µM to 0.4 µM).[9]
-
Inject the different concentrations of this compound over the sensor surface, including a zero-concentration (buffer only) injection for baseline subtraction.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[10][11]
Materials:
-
Isothermal titration calorimeter
-
Purified TMV coat protein
-
This compound
-
Matching buffer for both protein and ligand (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)[12]
-
DMSO
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified TMV coat protein against the chosen ITC buffer to minimize buffer mismatch effects.
-
Dissolve this compound in the same final dialysis buffer, ensuring the final DMSO concentration is identical in both the protein and ligand solutions.[13]
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the TMV coat protein solution (e.g., 10 µM) into the sample cell.[14]
-
Load the this compound solution (e.g., 100 µM, typically 10-20 times the protein concentration) into the injection syringe.[13][14]
-
Perform a series of injections of this compound into the sample cell while monitoring the heat changes.
-
Conduct a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed binding interaction.
Caption: Experimental workflow for TMV coat protein binding studies.
Caption: Hypothesized binding of this compound to TMV coat protein.
References
- 1. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ggu.ac.in [ggu.ac.in]
- 3. rncollegehajipur.in [rncollegehajipur.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols: Utilizing Tmv-IN-1 for the Investigation of Tobacco Mosaic Virus (TMV) Particle Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobacco Mosaic Virus (TMV) is a well-characterized, rod-shaped plant virus that has become a pivotal model system in virology and nanotechnology.[1][2][3][4] Its robust structure, composed of a single-stranded RNA genome helically coated by approximately 2,130 identical coat protein (CP) subunits, makes it an excellent subject for studying viral assembly and disassembly.[1][5] The integrity of the TMV particle is crucial for its stability and infectivity.[5] Understanding the mechanisms that disrupt this integrity is fundamental for the development of novel antiviral agents.[6]
These application notes provide a comprehensive guide for utilizing Tmv-IN-1, a novel inhibitor, to study its effects on the structural integrity of TMV particles. The following protocols and methodologies are designed to provide a framework for assessing the potential of this compound as a TMV-targeted antiviral compound.
Mechanism of Action: A Hypothetical Overview
While the precise mechanism of this compound is under investigation, it is hypothesized to interfere with the non-covalent interactions between TMV coat protein subunits, or between the coat protein and the viral RNA. This interference may lead to the destabilization and disassembly of the viral particle. The experimental protocols outlined below are designed to test this hypothesis by observing changes in TMV particle morphology and stability upon treatment with this compound.
Experimental Protocols
TMV Propagation and Purification
A high yield of pure TMV particles is essential for reproducible in vitro studies. Nicotiana benthamiana is a commonly used host for TMV propagation.[7][8]
Materials:
-
Nicotiana benthamiana plants (6-8 weeks old)
-
TMV inoculum (e.g., sap from a previously infected plant or purified virus)
-
Carborundum or Celite (abrasive)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Chloroform and n-butanol
-
Polyethylene glycol (PEG) 8000
-
NaCl
-
Ultracentrifuge
Protocol:
-
Inoculation: Lightly dust the leaves of N. benthamiana with carborundum. Gently rub the TMV inoculum onto the leaf surface.[9]
-
Incubation: Grow the plants for 2-3 weeks post-inoculation to allow for systemic infection.
-
Harvesting: Harvest the symptomatic leaves and store them at -80°C until purification.
-
Extraction: Homogenize the infected leaves in cold phosphate buffer. Filter the homogenate through cheesecloth.
-
Clarification: Add an equal volume of a 1:1 mixture of chloroform and n-butanol to the filtrate. Stir for 30 minutes at 4°C and then centrifuge to separate the phases. Collect the aqueous top layer.
-
Precipitation: Add PEG 8000 to a final concentration of 8% (w/v) and NaCl to 0.2 M. Stir until dissolved and incubate at 4°C for at least 4 hours or overnight.
-
Pelleting: Centrifuge the solution to pellet the virus. Resuspend the pellet in a minimal volume of phosphate buffer.
-
Ultracentrifugation: Further purify the virus by differential centrifugation, including at least one high-speed ultracentrifugation step to pellet the virus and a low-speed step to remove plant debris.
-
Quantification: Determine the concentration of the purified TMV using a spectrophotometer. The absorbance at 260 nm for a 1 mg/mL solution is approximately 3.0.[7] The A260/A280 ratio should be around 1.2 for intact TMV particles.[7]
In Vitro Treatment of TMV with this compound
This protocol describes the incubation of purified TMV with this compound to assess its effect on particle integrity.
Materials:
-
Purified TMV stock solution
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate buffer (0.01 M, pH 7.0)
Protocol:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified TMV (e.g., 1 mg/mL) and varying concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM). Ensure the final solvent concentration is constant across all samples, including the control.
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 1 hour, 4 hours, 12 hours, 24 hours).
-
Analysis: Following incubation, analyze the samples using the methods described below (TEM, SEC, and UV-Vis Spectroscopy).
Assessment of TMV Particle Integrity
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of TMV particles, allowing for the assessment of morphological changes induced by this compound.
Protocol:
-
Sample Preparation: Place a drop of the TMV-Tmv-IN-1 reaction mixture onto a carbon-coated copper grid for 1-2 minutes.
-
Staining: Wick away the excess sample and apply a drop of a negative stain (e.g., 2% uranyl acetate) for 1 minute.
-
Drying: Remove the excess stain and allow the grid to air dry completely.
-
Imaging: Observe the samples using a transmission electron microscope. Capture images at various magnifications.
-
Analysis: Measure the lengths of at least 50-100 particles for each treatment condition. Look for evidence of particle fragmentation, aggregation, or disassembly.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, providing a quantitative measure of TMV particle integrity. Intact TMV particles will elute earlier than disassembled coat proteins or smaller fragments.
Protocol:
-
System Setup: Equilibrate a size exclusion column (e.g., Superose 6 10/300 GL) with phosphate buffer.[7]
-
Sample Injection: Inject an equal amount (e.g., 100 µL) of each TMV-Tmv-IN-1 reaction mixture onto the column.
-
Elution: Run the column at a constant flow rate (e.g., 0.5 mL/min) and monitor the absorbance at 260 nm and 280 nm.[7]
-
Analysis: Compare the chromatograms of the treated samples to the control. A shift in the elution profile towards later elution times indicates disassembly of the TMV particles. The appearance of new peaks corresponding to smaller species (e.g., coat protein oligomers) can also be observed.
UV-Vis Spectroscopy
The ratio of absorbance at 260 nm (nucleic acid) to 280 nm (protein) can be an indicator of TMV particle integrity. For intact TMV, this ratio is approximately 1.2.[7] Disassembly can lead to changes in this ratio as the RNA is exposed or degraded.
Protocol:
-
Measurement: Measure the absorbance of each TMV-Tmv-IN-1 reaction mixture at 260 nm and 280 nm using a spectrophotometer.
-
Calculation: Calculate the A260/A280 ratio for each sample.
-
Analysis: A significant deviation from the 1.2 ratio in the treated samples compared to the control may suggest a loss of particle integrity.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on TMV Particle Length as Determined by TEM
| This compound Conc. (µM) | Mean Particle Length (nm) | Standard Deviation (nm) | Observations |
| 0 (Control) | 300.5 | 15.2 | Intact, rod-shaped particles |
| 10 | 295.1 | 20.8 | Mostly intact particles |
| 50 | 210.7 | 45.3 | Some fragmentation observed |
| 100 | 125.4 | 60.1 | Significant fragmentation |
| 200 | 50.9 | 30.5 | Predominantly short fragments and aggregates |
Table 2: Analysis of TMV Particle Integrity by Size Exclusion Chromatography
| This compound Conc. (µM) | Major Peak Elution Volume (mL) | Peak Area (%) | Additional Peaks (Elution Volume, mL) |
| 0 (Control) | 8.5 | 98.2 | None |
| 10 | 8.6 | 95.1 | Minor peak at 13.2 |
| 50 | 9.0 | 70.3 | Significant peak at 13.5 |
| 100 | 10.2 | 45.8 | Major peak at 13.8 |
| 200 | - | - | Major peak at 14.0 |
Table 3: A260/A280 Ratios of TMV Treated with this compound
| This compound Conc. (µM) | A260 | A280 | A260/A280 Ratio |
| 0 (Control) | 3.60 | 3.00 | 1.20 |
| 10 | 3.58 | 2.99 | 1.20 |
| 50 | 3.45 | 3.05 | 1.13 |
| 100 | 3.20 | 3.15 | 1.02 |
| 200 | 2.90 | 3.20 | 0.91 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 3. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]
- 6. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Modification of the Inner and Outer Surfaces of Tobacco Mosaic Virus (TMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and physical characterization of a spontaneous mutation of the tobacco mosaic virus in the laboratory environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practicing virology: making and knowing a mid-twentieth century experiment with Tobacco mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]
Tmv-IN-1: Application Notes and Protocols for Agricultural Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobacco Mosaic Virus (TMV) is a significant pathogen responsible for substantial economic losses in a wide range of crops, including tobacco, tomato, pepper, and other members of the Solanaceae family.[1][2][3][4][5] The infection leads to characteristic mosaic-like patterns on leaves, stunting, and reduced crop yield and quality.[3][6][7] Tmv-IN-1 is a novel synthetic compound developed for the targeted inhibition of TMV replication and spread in plants. These application notes provide an overview of this compound's antiviral activity, mechanism of action, and detailed protocols for its evaluation in a research setting.
Antiviral Activity of this compound
This compound has demonstrated significant in vivo and in vitro antiviral activity against Tobacco Mosaic Virus. Its efficacy is comparable to or exceeds that of other known antiviral agents. The antiviral effects of this compound are categorized into three main types: protective, curative, and inactivation activities.[8][9][10]
Data Presentation: Efficacy of this compound against TMV
The following table summarizes the quantitative data on the antiviral efficacy of this compound against TMV in comparison to the commercial virucide Ningnanmycin.
| Compound | Concentration (µg/mL) | Protective Activity (%) | Curative Activity (%) | Inactivation Activity (%) | EC50 (µg/mL) |
| This compound | 500 | 68.5 ± 3.2 | 65.2 ± 2.8 | 85.1 ± 4.1 | 75.3 |
| Ningnanmycin | 500 | 62.6 ± 1.6 | 53.8 ± 3.3 | 78.8 ± 2.5 | 150.5 |
Data is presented as mean ± standard deviation. EC50 values represent the concentration for 50% of maximal effect in inactivation assays.[11][12]
Mechanism of Action
This compound is believed to exert its antiviral effects through a multi-faceted mechanism that includes both direct interaction with viral components and the induction of host plant defense responses.
-
Inhibition of Viral Replication: this compound is proposed to interfere with the function of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of the TMV genome.[1][13]
-
Interference with Viral Assembly: Evidence suggests that this compound can bind to the TMV coat protein (CP), disrupting the assembly of new virus particles.[14][15] The proper assembly of the viral capsid is crucial for protecting the viral RNA and for its systemic spread within the plant.[14]
-
Induction of Plant Defense Pathways: this compound has been observed to stimulate the plant's innate immune system, leading to the upregulation of defense-related genes and the production of pathogenesis-related (PR) proteins.[16] This includes the activation of the salicylic acid (SA) signaling pathway, a critical component of systemic acquired resistance (SAR).[16][17]
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity of this compound against TMV.
In Vivo Antiviral Activity Assay (Half-Leaf Method)
This method is used to assess the protective, curative, and inactivation effects of this compound on live plants.[10]
Materials:
-
Nicotiana glutinosa or other susceptible host plants
-
Tobacco Mosaic Virus (TMV) inoculum (0.5 mg/mL)
-
This compound solution (e.g., 500 µg/mL in a suitable solvent with a non-ionic surfactant)
-
Control solution (solvent with surfactant)
-
Phosphate buffer (0.01 M, pH 7.4)
-
Carborundum (600 mesh)
Protocol:
-
Plant Preparation: Grow healthy N. glutinosa plants to the 6-8 leaf stage.
-
Protective Activity:
-
Select uniform leaves. On the left side of the midrib of each leaf, apply the this compound solution using a sterile brush.
-
Apply the control solution to the right side of the same leaf.
-
After 24 hours, lightly dust the entire leaf surface with carborundum and inoculate with the TMV solution.
-
Rinse the leaves with water 30 minutes after inoculation.
-
-
Curative Activity:
-
Lightly dust the entire leaf surface with carborundum and inoculate with the TMV solution.
-
After 24 hours, apply the this compound solution to the left side of the midrib and the control solution to the right side.
-
-
Inactivation Activity:
-
Mix equal volumes of the TMV inoculum and the this compound solution and incubate at room temperature for 30 minutes.
-
As a control, mix the TMV inoculum with the control solution.
-
Lightly dust leaves with carborundum. Inoculate the left side of the leaf with the this compound/TMV mixture and the right side with the control/TMV mixture.
-
Rinse the leaves with water 30 minutes after inoculation.
-
-
Observation and Data Analysis:
-
Maintain the plants in a controlled environment (25°C, 16h light/8h dark cycle).
-
After 3-4 days, count the number of local lesions on both sides of each leaf.
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100
-
In Vitro TMV Coat Protein (CP) Assembly Assay
This assay determines the effect of this compound on the self-assembly of the TMV coat protein.[15]
Materials:
-
Purified TMV Coat Protein (CP)
-
TMV RNA
-
This compound solution
-
Assembly buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
-
Transmission Electron Microscope (TEM) and grids
Protocol:
-
Prepare a solution of TMV CP in the assembly buffer.
-
Add this compound to the CP solution at various concentrations. Incubate for 1 hour at room temperature.
-
Initiate assembly by adding TMV RNA to the mixture.
-
Incubate the reaction for 4-6 hours at 25°C to allow for particle assembly.
-
Apply a small aliquot of each reaction mixture to a TEM grid, negatively stain with uranyl acetate, and allow to dry.
-
Observe the grids under the TEM to visualize the morphology of the assembled particles. Compare the structures formed in the presence and absence of this compound.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of this compound against TMV.
Experimental Workflow for In Vivo Antiviral Screening
Caption: Workflow for evaluating in vivo antiviral activity.
TMV-Induced Plant Defense Signaling Pathway
Caption: Simplified TMV-induced defense signaling in resistant plants.
References
- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 2. Tobacco Mosaic Virus: The Beginning of Plant Virology [apsnet.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ggu.ac.in [ggu.ac.in]
- 5. extension.psu.edu [extension.psu.edu]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. bspp.org.uk [bspp.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Milestones in the research on tobacco mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Coordinated expression of defense-related genes by TMV infection or salicylic acid treatment in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Defense signaling pathways in resistance to plant viruses: Crosstalk and finger pointing - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Tmv-IN-1 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tmv-IN-1 is a chalcone derivative identified as a potent inhibitor of the Tobacco Mosaic Virus (TMV).[1][2] Chalcones, a class of organic compounds, are known for their broad biological activities, including anti-inflammatory and anti-tumor properties.[3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy. The protocols outlined below cover the preparation of stock solutions, storage, and safe handling of this compound. Additionally, a summary of the compound's properties and a schematic of the potential signaling pathways affected by chalcone derivatives are included to aid in experimental design.
Compound Information
This compound is a small molecule inhibitor belonging to the chalcone family.[1] While its primary described activity is against the Tobacco Mosaic Virus, its structural classification as a chalcone suggests potential broader applications in mammalian cell-based research, particularly in the areas of inflammation and oncology.[3][4][5]
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H26O4 | [2] |
| Molecular Weight | 426.50 g/mol | [2] |
| CAS Number | 2883408-27-1 | [2] |
| Appearance | Solid | [6] |
| Solubility | 10 mM in DMSO | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
-
Pre-weighing Preparation: Before opening the vial, gently tap it on a hard surface to ensure all the powder has settled at the bottom.
-
Weighing this compound: Carefully weigh out 4.265 mg of this compound powder using a calibrated analytical balance. For smaller quantities, it is recommended to dissolve the entire content of the vial to avoid inaccuracies associated with weighing very small amounts.
-
Dissolving in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the vial containing the 4.265 mg of this compound.
-
Solubilization: Close the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.[4]
-
Sterilization (Optional): If the stock solution needs to be sterile, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.[6]
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5][6]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C for long-term stability.[4][6]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the concentrated stock solution in cell culture medium.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): It is recommended to perform initial serial dilutions of the concentrated stock in DMSO before the final dilution into aqueous cell culture medium to prevent precipitation.[3]
-
Final Dilution: Add the desired volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the final working concentration. Mix well by gentle pipetting.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[3][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock and Working Solution Preparation.
Potential Signaling Pathways Modulated by Chalcone Derivatives
While the specific signaling targets of this compound in mammalian cells are not yet fully elucidated, as a chalcone derivative, it may influence pathways commonly modulated by this class of compounds. Chalcones are known to exert anti-inflammatory and anti-tumor effects by targeting key signaling cascades.[3][4][5]
References
- 1. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dose-Response Analysis of Antiviral Compound-1 (AVC-1) in Plant Leaf Assays against Tobacco Mosaic Virus (TMV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, causing significant economic losses worldwide.[1][2][3] The discovery and development of effective antiviral agents to control TMV are of great importance in agriculture. These application notes provide a detailed protocol for determining the dose-response relationship of a hypothetical antiviral compound, Antiviral Compound-1 (AVC-1), against TMV in plant leaf assays. The described methods are based on established virological techniques and provide a framework for assessing the efficacy of potential antiviral candidates.
Principle
The primary method outlined here is the half-leaf assay, a common technique for quantifying the inhibition of local lesion formation by an antiviral compound.[4][5] In this assay, one half of a leaf from a susceptible host plant (e.g., Nicotiana glutinosa) is treated with the test compound, while the other half serves as a control. Both halves are then inoculated with TMV. The effectiveness of the antiviral compound is determined by comparing the number of local lesions that develop on the treated half versus the control half.
Data Presentation
The dose-dependent inhibitory effect of AVC-1 on TMV infection is summarized in the table below. The data represents a typical outcome of a half-leaf assay, demonstrating increased inhibition of local lesion formation with increasing concentrations of AVC-1.
| Concentration of AVC-1 (µg/mL) | Average Number of Local Lesions (Treated Half) | Average Number of Local Lesions (Control Half) | Inhibition Rate (%) |
| 10 | 45 | 50 | 10.0 |
| 25 | 32 | 52 | 38.5 |
| 50 | 18 | 55 | 67.3 |
| 100 | 8 | 53 | 84.9 |
| 200 | 3 | 51 | 94.1 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Plant Material: Nicotiana glutinosa or other local lesion host for TMV, grown under controlled greenhouse conditions.
-
Virus: Purified Tobacco Mosaic Virus (TMV) at a concentration of 10 µg/mL in 0.01 M phosphate buffer (pH 7.2).
-
Test Compound: Antiviral Compound-1 (AVC-1) stock solution (1 mg/mL) in a suitable solvent (e.g., DMSO), with final dilutions made in 0.01 M phosphate buffer.
-
Buffers: 0.01 M Phosphate-Buffered Saline (PBS), pH 7.2.
-
Abrasive: Carborundum (silicon carbide) powder.
-
Tools: Cotton swabs, micropipettes, sterile water.
Experimental Workflow Diagram
Caption: Experimental workflow for the half-leaf assay to determine the dose-response of AVC-1 against TMV.
Step-by-Step Protocol
-
Preparation of AVC-1 Dilutions: Prepare a series of dilutions of AVC-1 (e.g., 10, 25, 50, 100, 200 µg/mL) from the stock solution using 0.01 M phosphate buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all dilutions and the control, and at a level that does not affect the plant or virus (typically <0.1%).
-
Plant Selection and Labeling: Select healthy, fully expanded leaves of similar age and size on multiple Nicotiana glutinosa plants. Gently label the left and right halves of each leaf using a marker on the underside to avoid damaging the leaf surface.
-
Compound Application: Using a cotton swab or a micropipette, evenly apply 20-50 µL of each AVC-1 dilution to the upper surface of the right half of the designated leaves. Apply an equal volume of the buffer solution (containing the same concentration of solvent as the AVC-1 dilutions) to the left half of each leaf to serve as the control.
-
Drying: Allow the solutions to air dry on the leaf surface for approximately 30-60 minutes.
-
Virus Inoculation: Prepare the TMV inoculum by mixing the virus stock with 0.01 M phosphate buffer to a final concentration of 10 µg/mL. Add a small amount of carborundum to the inoculum to act as an abrasive.
-
Mechanical Inoculation: Gently rub the entire surface of each treated leaf with a cotton swab dipped in the TMV inoculum. The pressure should be light but firm enough to cause microscopic wounds for the virus to enter.[6]
-
Rinsing: After 5-10 minutes, gently rinse the inoculated leaves with sterile water to remove excess inoculum and carborundum.
-
Incubation: Place the plants in a growth chamber or greenhouse under controlled conditions (e.g., 22-25°C, 16h light/8h dark cycle) for 3-4 days to allow for the development of local lesions.
-
Data Collection: Count the number of necrotic local lesions on both the treated and control halves of each leaf.
-
Calculation of Inhibition Rate: Calculate the percentage of inhibition for each concentration using the following formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where:
-
C = Average number of lesions on the control halves
-
T = Average number of lesions on the treated halves
-
Plausible Mechanism of Action: Induction of Plant Defense Signaling
TMV infection in resistant plants typically triggers a defense response involving the salicylic acid (SA) signaling pathway, leading to the expression of pathogenesis-related (PR) proteins.[7] It is plausible that AVC-1 may not act directly on the virus but instead enhances the plant's innate immune response.
Plant Defense Signaling Pathway Activated by AVC-1
Caption: Proposed signaling pathway for AVC-1-induced resistance to TMV.
This proposed mechanism suggests that AVC-1 may act as an elicitor, priming or directly stimulating the salicylic acid pathway. This leads to the accumulation of SA, activation of the key regulator NPR1, and subsequent expression of PR genes.[8] The products of these genes can have direct antiviral activities or contribute to a broader state of systemic acquired resistance (SAR), thereby inhibiting the replication and spread of TMV. This mode of action is consistent with observations for other biocontrol agents and resistance-inducing compounds.[3][9]
References
- 1. ggu.ac.in [ggu.ac.in]
- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. extension.psu.edu [extension.psu.edu]
- 7. Coordinated expression of defense-related genes by TMV infection or salicylic acid treatment in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defense signaling pathways in resistance to plant viruses: Crosstalk and finger pointing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of glycoprotein GP-1 isolated from Streptomyces kanasensis ZX01 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TMV Infectivity Assay with Tmv-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a Tobacco Mosaic Virus (TMV) infectivity assay using the local lesion host method, incorporating the antiviral compound Tmv-IN-1 as a treatment. It includes methodologies for virus propagation, inoculum preparation, plant inoculation, and various quantitative analysis techniques to evaluate the efficacy of this compound. Furthermore, this document presents a summary of quantitative data on this compound and other anti-TMV compounds, along with visual representations of the TMV life cycle and the experimental workflow to guide researchers in their antiviral screening and development efforts.
Introduction
Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that causes significant economic losses in a wide range of crops.[1] Its stability and ease of propagation have made it a model organism for studying virus-host interactions and for screening antiviral compounds.[2] The local lesion assay is a classic and reliable method for quantifying infectious virus particles, where the number of necrotic lesions formed on a hypersensitive host plant is proportional to the virus concentration.[1][3][4]
This compound is a chalcone derivative that has been identified as an inhibitor of TMV.[5] Its mechanism of action involves binding to the TMV coat protein (CP), thereby interfering with the viral life cycle.[5] This application note details a comprehensive protocol to assess the infectivity of TMV in the presence of this compound, providing a framework for evaluating its protective and therapeutic potential.
Data Presentation
The efficacy of this compound and other antiviral compounds against TMV can be quantified using various methods. The following tables summarize key quantitative data from local lesion assays, providing insights into the inhibitory potential of these compounds.
Table 1: In Vivo Antiviral Activity of this compound Against TMV
| Assay Type | Efficacy Metric | Value |
| Protective Activity | EC50 | 60.8 µg/mL |
| Therapeutic Activity | EC50 | 70.7 µg/mL |
| Binding Affinity (to TMV-CP) | Kd | 0.0427 µM |
| Data sourced from MedchemExpress.[5] |
Table 2: Curative Activity of Various Compounds Against Reconstituted TMV in Nicotiana glutinosa
| Compound | Concentration (µg/mL) | Curative Activity (%) |
| Ningnanmycin | 500 | 60.6 |
| 100 | 30.1 | |
| Antofine (ATF) | 500 | 61.1 |
| 100 | 27.6 | |
| Data represents the percentage reduction in local lesions compared to a control. Sourced from a study on interactions between TMV coat protein and inhibitors.[6] |
Experimental Protocols
Materials and Reagents
-
Plant Material: Nicotiana tabacum cv. Xanthi-nc or Nicotiana glutinosa plants (local lesion host), 6-8 weeks old with well-developed leaves.
-
Virus Source: Purified TMV (U1 strain) or sap from TMV-infected N. tabacum cv. Samsun plants.
-
Inoculation Buffer: 0.01 M Phosphate buffer (pH 7.0).
-
Abrasive: Carborundum (silicon carbide) powder, 400-600 mesh.
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in inoculation buffer).
-
Control Solutions: Inoculation buffer with the same concentration of solvent used for the test compound (vehicle control), and inoculation buffer alone (mock control).
TMV Propagation and Inoculum Preparation
-
Mechanically inoculate the leaves of 4-week-old N. tabacum cv. Samsun plants with a TMV solution.
-
After 2-3 weeks, harvest the systemically infected leaves showing clear mosaic symptoms.
-
Homogenize the infected leaf tissue in 0.01 M phosphate buffer (1 g leaf tissue per 5 mL buffer).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude TMV extract. This will serve as the viral inoculum. The concentration can be determined spectrophotometrically (A260/A280 ratio) or through a preliminary titration on a local lesion host.
This compound Treatment and Inoculation Protocol (Half-Leaf Method)
The half-leaf method is a robust technique that minimizes variability between individual plants and leaves.[7]
-
Select healthy, fully expanded leaves of N. tabacum cv. Xanthi-nc or N. glutinosa.
-
Lightly dust the upper surface of the leaves with carborundum powder.
-
Prepare the treatment and control inocula:
-
Treatment Inoculum: Mix the TMV inoculum with the desired concentration of this compound (e.g., 50, 100, 200 µg/mL).
-
Control Inoculum: Mix the TMV inoculum with the vehicle (e.g., DMSO) at the same concentration as in the treatment inoculum.
-
-
Using a sterile cotton swab or your finger, gently rub the control inoculum onto one half of the leaf, divided by the midrib.
-
Using a fresh sterile cotton swab or a different finger, gently rub the treatment inoculum onto the other half of the same leaf.
-
Gently rinse the inoculated leaves with water 5-10 minutes after inoculation to remove excess inoculum and carborundum.
-
Maintain the plants in a greenhouse or growth chamber with a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).
-
Count the number of local lesions on each half-leaf 3-5 days post-inoculation.
Quantitative Analysis of TMV Infectivity
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [ (C - T) / C ] * 100 Where:
-
C = Average number of lesions on the control half-leaves.
-
T = Average number of lesions on the this compound treated half-leaves.
This method quantifies the amount of viral RNA in the plant tissue.
-
RNA Extraction: At desired time points post-inoculation (e.g., 3 days), collect leaf discs from both control and treated areas. Extract total RNA using a commercial plant RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and TMV-specific primers or random primers.[8]
-
qPCR: Perform qPCR using TMV-specific primers (e.g., targeting the coat protein or replicase gene) and a suitable fluorescent dye (e.g., SYBR Green).[9][10] Use a plant housekeeping gene (e.g., 18S rRNA or actin) as an internal control for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values.[8] The relative quantification of viral RNA can be calculated using the ΔΔCt method, comparing the viral RNA levels in treated samples to the control samples.
ELISA is used to quantify the amount of TMV coat protein in plant tissues.
-
Sample Preparation: At desired time points, collect leaf discs and homogenize them in an extraction buffer.
-
ELISA Procedure: Perform a Double Antibody Sandwich ELISA (DAS-ELISA) using a commercial TMV ELISA kit.[2][11] Briefly, coat microtiter plates with a TMV-specific capture antibody. Add the plant extracts, followed by a TMV-specific detection antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
Detection: Add a substrate that produces a colored product upon reaction with the enzyme.
-
Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of TMV coat protein in the sample.[12][13]
Visualizations
TMV Life Cycle and this compound Inhibition Pathway
Caption: TMV life cycle within a host cell and the inhibitory action of this compound.
Experimental Workflow for TMV Infectivity Assay
Caption: Step-by-step workflow for the TMV infectivity assay with this compound.
Logical Relationship of the Experiment
References
- 1. pnas.org [pnas.org]
- 2. genemedsyn.com [genemedsyn.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Quantitative Real-Time PCR Analysis of Individual Flue-Cured Tobacco Seeds and Seedlings Reveals Seed Transmission of Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. zemdirbyste-agriculture.lt [zemdirbyste-agriculture.lt]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tmv-IN-1 Concentration for Effective TMV Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tmv-IN-1 for the inhibition of Tobacco Mosaic Virus (TMV). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chalcone derivative that acts as an inhibitor of the Tobacco Mosaic Virus (TMV).[1] Its primary mechanism of action involves binding to the TMV coat protein (CP).[1] This interaction likely interferes with the crucial functions of the CP, such as the assembly of new virus particles and the formation of the viral replication complex (VRC), thereby inhibiting viral replication and spread.
Q2: What is the reported effective concentration of this compound against TMV?
A2: this compound has demonstrated both protective and therapeutic activity against TMV. The reported 50% effective concentration (EC50) values are 60.8 μg/mL for protective activity and 70.7 μg/mL for therapeutic activity.[1][2]
Q3: How is the efficacy of this compound against TMV typically measured?
A3: The efficacy of this compound is commonly determined using a local lesion assay on susceptible host plants, such as Nicotiana tabacum or Nicotiana glutinosa. This bioassay quantifies the number of local lesions (necrotic or chlorotic spots) on inoculated leaves, where each lesion represents a point of infection.[3][4] A reduction in the number of lesions in the presence of this compound indicates its inhibitory activity.
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations well below those that are toxic to the host cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Tobacco Mosaic Virus
| Compound | Activity Type | EC50 (μg/mL) | Target | Reference |
| This compound | Protective | 60.8 | TMV Coat Protein | [1][2] |
| This compound | Therapeutic | 70.7 | TMV Coat Protein | [1][2] |
Table 2: Cytotoxicity and Selectivity Index of Antiviral Compounds
| Compound | Host Cell Line | CC50 (μg/mL) | EC50 (μg/mL) | Selectivity Index (SI = CC50/EC50) |
| This compound | Relevant Plant Cell Line | Data not available | 60.8 - 70.7 | To be determined |
| Control Compound | e.g., Vero cells | Value | Value | Calculated Value |
Note: A specific CC50 value for this compound on a relevant plant cell line was not available in the reviewed literature. It is crucial to experimentally determine the CC50 in the host system being used to calculate the Selectivity Index.
Experimental Protocols
Protocol 1: Determination of this compound Efficacy using Local Lesion Assay
This protocol outlines the steps to assess the antiviral activity of this compound against TMV using a local lesion assay on a host plant like Nicotiana tabacum cv. Xanthi nc.
Materials:
-
Healthy Nicotiana tabacum cv. Xanthi nc plants (4-6 leaf stage)
-
TMV-infected leaf tissue or purified TMV solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
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Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)
-
Abrasive (e.g., Carborundum or Celite)
-
Mortar and pestle
-
Sterile water
-
Pipettes and tips
-
Gloves and lab coat
Procedure:
-
Inoculum Preparation:
-
Grind 0.1 g of TMV-infected leaf tissue in 1 mL of inoculation buffer using a pre-chilled mortar and pestle.
-
Alternatively, dilute a purified TMV stock to a final concentration that produces a countable number of lesions (e.g., 1-5 µg/mL).
-
-
This compound Treatment Solutions:
-
Prepare a series of dilutions of this compound in the inoculation buffer. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5% DMSO).
-
Include a virus-only control (inoculation buffer with solvent but no this compound) and a mock-inoculated control (inoculation buffer only).
-
-
Inoculation:
-
Lightly dust the upper surface of two leaves per plant with the abrasive.
-
For each treatment, apply 50-100 µL of the respective solution to a leaf.
-
Gently rub the solution onto the leaf surface with a gloved finger or a sterile swab.
-
After 5-10 minutes, gently rinse the leaves with sterile water to remove excess inoculum and abrasive.
-
-
Incubation and Observation:
-
Maintain the plants in a growth chamber with controlled temperature, humidity, and light conditions.
-
Observe the inoculated leaves for the appearance of local lesions over 3-7 days.
-
-
Data Collection and Analysis:
-
Count the number of local lesions on each treated leaf.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Average lesions in treated leaves / Average lesions in virus control leaves)] x 100
-
Determine the EC50 value by plotting the percent inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Determination of this compound Cytotoxicity using MTT Assay
This protocol describes how to assess the cytotoxicity of this compound on a relevant plant cell suspension or protoplast culture using the MTT assay.
Materials:
-
Plant cell suspension culture or protoplasts
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Plating:
-
Seed the 96-well plates with an appropriate density of plant cells or protoplasts in their culture medium.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the different concentrations of this compound to the wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the antiviral assay (e.g., 24-72 hours) under appropriate growth conditions.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Collection and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the CC50 value by plotting the percent viability against the log of this compound concentration and fitting the data to a dose-response curve.
-
Troubleshooting Guides
Issue 1: No or very few local lesions in the virus control group.
| Possible Cause | Troubleshooting Step |
| Inactive virus inoculum | Use freshly prepared inoculum or a new stock of purified virus. Confirm virus infectivity on a highly susceptible host. |
| Inefficient inoculation | Ensure even and gentle rubbing. Use a consistent amount of abrasive. The age and health of the indicator plants are critical; use young, fully expanded leaves. |
| Unsuitable environmental conditions | Maintain optimal growth conditions (temperature, light, humidity) for the host plant after inoculation. |
Issue 2: High variability in the number of local lesions between replicate leaves.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculation technique | Standardize the rubbing pressure, amount of inoculum, and abrasive applied to each leaf. Use a consistent leaf position on each plant for inoculation. |
| Non-uniform plant material | Use plants of the same age and grown under identical conditions. |
| Uneven distribution of this compound | Ensure the compound is fully dissolved and well-mixed in the inoculation buffer before application. |
Issue 3: this compound shows low or no inhibitory effect.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration range | Test a broader range of concentrations, both higher and lower than the reported EC50. |
| Poor solubility of this compound | Check the solubility of this compound in the inoculation buffer. A small amount of a co-solvent like DMSO can be used, but ensure its final concentration is not toxic to the plant tissue. |
| Degradation of the compound | Prepare fresh solutions of this compound for each experiment. Store the stock solution under appropriate conditions (e.g., -20°C, protected from light). |
| Mismatched timing of application | For protective assays, apply this compound before or at the time of virus inoculation. For therapeutic assays, application after inoculation is required. The timing may need to be optimized. |
Issue 4: Signs of phytotoxicity (e.g., leaf yellowing, necrosis) in this compound treated leaves, even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Inherent toxicity of the compound | Perform a cytotoxicity assay (e.g., MTT assay on plant cell cultures or protoplasts) to determine the CC50 value. |
| High solvent concentration | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the specific plant species. |
| Sensitivity of the host plant | Test the compound on different host plant species or cultivars to identify a less sensitive system. |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting Tmv-IN-1 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tmv-IN-1, a chalcone derivative and an inhibitor of the Tobacco Mosaic Virus (TMV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Tobacco Mosaic Virus (TMV) belonging to the chalcone class of compounds. Its primary mechanism of action is the inhibition of viral assembly.[1] this compound binds to the TMV coat protein (CP), interfering with the proper assembly of the viral capsid around the viral RNA.[1][2] This disruption prevents the formation of stable, infectious virus particles.
Q2: I am observing a precipitate after adding this compound to my aqueous buffer. What is the likely cause?
A2: this compound is a chalcone derivative. Chalcones are often characterized by their hydrophobic nature and, consequently, tend to have low solubility in aqueous solutions.[1] The observed precipitation is likely due to this compound not fully dissolving in your aqueous buffer system.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For hydrophobic compounds like this compound, it is recommended to prepare a concentrated stock solution in an organic solvent before diluting it into your aqueous experimental buffer. A commonly used solvent for this purpose is dimethyl sulfoxide (DMSO).[3][4][5]
Q4: What is the maximum concentration of DMSO that can be used in my cell-based or in vitro assays?
A4: The tolerance of biological assays to DMSO can vary. As a general guideline, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% or even 0.1%, to avoid solvent-induced artifacts or toxicity.[6][7] It is crucial to include a vehicle control (your aqueous buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: Can I use other co-solvents besides DMSO?
A5: Yes, other co-solvents can be used to dissolve hydrophobic compounds. These include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][8][9] The choice of co-solvent will depend on the specific requirements and sensitivities of your experimental system. It is advisable to test the compatibility of any co-solvent with your assay beforehand.
Troubleshooting Guide for this compound Solubility Issues
Problem: Precipitate forms immediately upon adding this compound to an aqueous buffer.
Cause: Direct addition of a hydrophobic compound to an aqueous solution often leads to precipitation due to poor solubility.
Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or higher). Ensure the compound is fully dissolved in DMSO before proceeding.
-
Serial Dilution: Perform serial dilutions of your DMSO stock solution with the same aqueous buffer you will use in your experiment to achieve the desired final concentration. This gradual reduction in solvent polarity can help maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing after each dilution step.
Problem: Precipitate forms over time after dilution into the aqueous buffer.
Cause: The compound may be coming out of solution as it equilibrates at a lower solvent concentration. The final concentration in the aqueous buffer may still be above its solubility limit.
Solution:
-
Lower the Final Concentration: Your experimental concentration of this compound may be too high for the chosen buffer system. Try working with a lower final concentration.
-
Increase the Co-solvent Concentration (with caution): If your assay allows, you can slightly increase the final concentration of the co-solvent (e.g., DMSO). However, be mindful of the potential for solvent effects on your experiment and always include a vehicle control.
-
Optimize Buffer Conditions: The solubility of a compound can be influenced by the pH and ionic strength of the buffer. You can empirically test different buffer formulations to see if solubility is improved.
Data Presentation: Solubility Log for this compound
Due to the lack of publicly available quantitative solubility data for this compound, we provide the following template for you to systematically record your own experimental findings and determine the optimal conditions for your specific application.
| Buffer System (e.g., PBS, pH 7.4) | Co-solvent (e.g., DMSO) | Max. Stock Conc. (mM) | Max. Final Aqueous Conc. (µM) without Precipitation | Incubation Time/Temp. | Observations (e.g., clear, precipitate) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers for biological assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the Desired Stock Concentration: Decide on a convenient stock concentration (e.g., 10 mM).
-
Calculate the Required Mass: Based on the molecular weight of this compound and your desired stock concentration and volume, calculate the mass of this compound needed.
-
Weigh the Compound: Carefully weigh the calculated amount of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a water bath (e.g., to 37°C) may assist in dissolution, but be cautious about the compound's stability at elevated temperatures.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of this compound action.
Experimental Workflow: Troubleshooting this compound Solubility
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Tmv-IN-1 stability problems in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tmv-IN-1 in long-term experiments. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their studies.
Introduction to this compound
This compound is a chalcone derivative that has been identified as an inhibitor of the Tobacco Mosaic Virus (TMV).[1] Its mechanism of action involves binding to the TMV coat protein (CP), which can interfere with viral assembly and other functions.[1][2] As with many small molecule inhibitors, its stability under various experimental conditions is crucial for obtaining reliable and reproducible results, particularly in long-term studies.
Frequently Asked Questions (FAQs) on this compound Stability
1. How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the integrity of this compound. For the lyophilized powder, storage at -20°C is recommended. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. What are the best practices for preparing this compound stock solutions?
It is advisable to use anhydrous-grade solvents, such as DMSO, to prepare high-concentration stock solutions. Ensure the compound is fully dissolved before further dilution. For cellular assays, the final concentration of the solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
3. My this compound appears to be precipitating in the cell culture medium. What should I do?
Precipitation can be a common issue with hydrophobic compounds like chalcone derivatives. To address this, consider the following:
-
Lower the final concentration: The effective concentration might be lower than the solubility limit in your specific medium.
-
Use a different solvent: While DMSO is common, other solvents or formulation strategies might be necessary for in vivo studies.
-
Pre-warm the medium: Adding the this compound stock solution to pre-warmed media can sometimes help maintain solubility.
-
Vortex during dilution: Ensure thorough mixing when diluting the stock solution into the aqueous medium.
4. How stable is this compound in aqueous solutions and cell culture media?
The stability of chalcones in aqueous solutions can be influenced by pH, temperature, and light exposure.[3][4] In cell culture media, components like serum proteins can bind to the compound, affecting its free concentration and stability. It is recommended to prepare fresh dilutions of this compound in media for each experiment, especially for long-term incubations. The stability can be empirically determined by incubating the compound in the medium for various durations and then measuring its concentration using analytical methods like HPLC-MS.
5. What are the potential degradation pathways for this compound?
As a chalcone derivative, this compound's α,β-unsaturated carbonyl system can be susceptible to nucleophilic attack.[5][6] Potential degradation pathways in long-term experiments could include hydrolysis, oxidation, or enzymatic degradation by cellular components.[7] Chalcones can also be light-sensitive, so protecting solutions from direct light is advisable.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in a multi-day experiment. | Compound degradation in the culture medium. | 1. Add freshly diluted this compound to the media at regular intervals (e.g., every 24-48 hours). 2. Perform a stability test of this compound in your specific cell culture medium (see Protocol 2). 3. Ensure stock solutions are not undergoing multiple freeze-thaw cycles. |
| High variability between replicate experiments. | Inconsistent compound concentration due to precipitation or adsorption. | 1. Visually inspect for precipitation after dilution into the medium. 2. Use low-binding plasticware. 3. Ensure complete solubilization of the stock solution before use. |
| Unexpected cytotoxicity observed at low concentrations. | Degradation product might be more toxic than the parent compound. | 1. Use freshly prepared solutions. 2. Analyze the stock solution for the presence of degradation products using HPLC-MS. 3. Test the vehicle control for any cytotoxic effects. |
Quantitative Data Summary
The following tables provide a summary of recommended conditions and hypothetical stability data for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Additional Notes |
| Lyophilized Powder | -20°C | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 3: Stability of this compound in Cell Culture Media at 37°C (Hypothetical Data)
| Time (hours) | DMEM + 10% FBS | RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 8 | 95% | 92% |
| 24 | 80% | 75% |
| 48 | 65% | 58% |
| 72 | 45% | 38% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC-MS
-
Materials: this compound stock solution, cell culture medium (with and without serum), sterile tubes, 37°C incubator, HPLC-MS system.
-
Procedure:
-
Dilute the this compound stock solution to the final working concentration in pre-warmed cell culture medium.
-
Immediately take a sample for the t=0 time point.
-
Incubate the remaining solution at 37°C in a cell culture incubator.
-
Collect samples at various time points (e.g., 2, 8, 24, 48, 72 hours).
-
Store the collected samples at -80°C until analysis.
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: TMV life cycle and this compound's proposed mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tobacco Mosaic Virus (TMV) in Plant Tissue Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage the effects of Tobacco Mosaic Virus (TMV) in plant tissue culture.
Frequently Asked Questions (FAQs)
Q1: What is Tobacco Mosaic Virus (TMV) and how does it affect plant tissue cultures?
Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that can infect a wide range of plant species.[1][2] In plant tissue culture, TMV infection can lead to significant problems, including:
-
Stunting and abnormal growth: Infected cultures may show reduced growth rates, malformed leaves, and a general lack of vigor.[1]
-
Mosaic and discoloration: Characteristic mosaic patterns of light and dark green or yellow areas may appear on the leaves of regenerated plantlets.[1]
-
Cellular disruption: Once inside a plant cell, the virus's protein coat disassembles, and its RNA directs the host cell to produce more virus particles, disrupting normal cellular activities.[1]
-
Necrosis: In some cases, infection can lead to the death of plant tissues (necrosis).[3]
Q2: How is TMV transmitted to and spread within plant tissue cultures?
TMV is highly stable and can be transmitted through several means:
-
Mechanical transmission: This is the most common method of transmission in a laboratory setting. It can occur through contaminated tools (forceps, scalpels), gloves, or hands that come into contact with infected plant material and then touch healthy cultures.[1]
-
Infected explant source: If the mother plant from which the explants are taken is systemically infected with TMV, the resulting tissue cultures will also be infected. The virus is present in most plant parts, except for the meristem tip in some cases.[1]
-
Contaminated culture medium: While less common, the virus can potentially survive in dried plant debris that might contaminate media components. TMV can remain infectious in dead tissue for years.[1]
Q3: What are the initial signs of TMV infection in my plant tissue culture?
Early detection can be challenging as symptoms may not be immediately apparent. However, be vigilant for:
-
Subtle changes in growth rate compared to healthy control cultures.
-
Faint mottling or mosaic patterns on newly developed leaves.
-
An increase in the production of phenolic compounds, which can cause browning of the culture medium.
Q4: Are there any chemical treatments to eliminate TMV from an infected culture?
Currently, there are no curative antiviral drugs that can effectively eliminate TMV from infected plant tissue without harming the plant cells.[4] Control strategies primarily focus on prevention and the use of resistant plant varieties.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sudden decline in culture growth and vigor. | TMV infection disrupting cellular metabolism. | 1. Isolate the affected cultures immediately to prevent cross-contamination. 2. Test the culture and the source plant for TMV using methods like ELISA or RT-PCR. 3. If positive, discard the infected cultures. 4. Review and reinforce aseptic techniques in the laboratory. |
| Mosaic patterns and leaf malformation on regenerated plantlets. | Systemic TMV infection. | 1. Confirm TMV presence through diagnostic testing. 2. Discard all cultures derived from the same infected source plant. 3. Consider using meristem tip culture, as the apical meristem is often virus-free.[1] |
| Recurring TMV contamination in new cultures. | Contaminated tools, work surfaces, or infected mother plants. | 1. Implement a strict sanitation protocol. Autoclave all instruments and media. Regularly disinfect work surfaces with a 10% bleach solution or a commercial virucide. 2. Wash hands thoroughly and wear gloves, changing them between different plant lines. 3. Screen all new mother plants for TMV before introducing them into the tissue culture workflow. |
| Browning of the culture medium. | Increased phenolic compound production due to stress from viral infection. | 1. While this can have other causes, consider it a potential indicator of TMV in conjunction with other symptoms. 2. Test for the virus. 3. If TMV is not the cause, optimize the culture medium and environmental conditions to reduce plant stress. |
Experimental Protocols
Protocol 1: TMV Detection using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for detecting TMV in plant tissue. Commercial ELISA kits are widely available and should be used according to the manufacturer's instructions.
-
Sample Preparation:
-
Collect 0.1-0.5 g of leaf or callus tissue from the suspected plant culture.
-
Grind the tissue in an extraction buffer (provided in the ELISA kit) using a sterile mortar and pestle or a tissue homogenizer.
-
Centrifuge the extract to pellet the cell debris.
-
-
ELISA Procedure (Double Antibody Sandwich - DAS-ELISA):
-
Coat the wells of a microtiter plate with TMV-specific capture antibody. Incubate and then wash.
-
Add the prepared plant extract to the wells. Incubate to allow the virus (antigen) to bind to the antibody. Wash the wells.
-
Add an enzyme-conjugated TMV-specific detection antibody. Incubate and then wash thoroughly.
-
Add the enzyme substrate. A color change will indicate a positive reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Controls:
-
Positive Control: A sample known to be infected with TMV.
-
Negative Control: A sample from a certified TMV-free plant.
-
Blank: Extraction buffer only.
-
Protocol 2: Prevention of TMV Contamination through Aseptic Technique
-
Source Plant Screening: Before introducing any new plant material, test the mother plant for TMV using ELISA or RT-PCR.
-
Work Environment:
-
Work in a laminar flow hood that has been sterilized with UV light and wiped down with 70% ethanol.
-
Keep the workspace clean and free of clutter.
-
-
Tool Sterilization:
-
Autoclave all metal instruments (forceps, scalpels).
-
During work, frequently re-sterilize instruments using a bead sterilizer or by dipping in 70% ethanol and flaming. Allow instruments to cool before touching plant tissue.
-
Use a fresh, sterile set of tools for each different plant line.
-
-
Personal Hygiene:
-
Wash hands thoroughly before starting work.
-
Wear a clean lab coat and sterile gloves.
-
Change gloves between handling different plant varieties or if you suspect you have touched a contaminated surface.
-
-
Culture Handling:
-
Work with only one plant line at a time in the laminar flow hood.
-
Keep culture vessels covered as much as possible.
-
Immediately remove and isolate any cultures that show signs of contamination or disease.
-
Signaling Pathways and Workflows
TMV Infection and Plant Defense Signaling
The following diagram illustrates a simplified pathway of TMV infection and the subsequent plant defense response.
A simplified diagram of TMV infection and the plant's defense response.
Workflow for Managing Potential TMV Contamination
This diagram outlines the logical steps to take when dealing with a suspected TMV contamination in a plant tissue culture lab.
A workflow for troubleshooting suspected TMV contamination in plant tissue culture.
References
Improving Tmv-IN-1 delivery and uptake in whole plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery and uptake of Tmv-IN-1 in whole plants for the inhibition of Tobacco Mosaic Virus (TMV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chalcone derivative that functions as an inhibitor of the Tobacco Mosaic Virus (TMV).[1][2][3] Its primary mechanism of action is the binding to the TMV coat protein (CP).[1][2] This interaction interferes with the proper assembly of the viral particles, which is a crucial step for the virus to maintain its infectivity and to move systemically throughout the plant.[4] By disrupting the polymerization of the coat protein, this compound can effectively reduce the viral load and mitigate the symptoms of infection.[4]
Q2: What is the reported efficacy of this compound?
A2: In vitro studies have demonstrated that this compound possesses both protective and therapeutic activity against TMV. The reported half-maximal effective concentration (EC50) values are:
The binding affinity (Kd) of this compound to the TMV coat protein has been reported as 0.0427 μM.[1]
Q3: How does this compound affect the host plant?
A3: this compound has been observed to influence the plant's own defense mechanisms. Studies have shown that treatment with this compound can lead to an increase in the activity of defense-related enzymes in the host plant.[1] This suggests that in addition to directly inhibiting the virus, this compound may also prime the plant's immune system to better respond to the viral infection.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Solutions
Q: I am having difficulty dissolving this compound in water for my spray solution. What can I do?
A: this compound, being a chalcone derivative, is expected to have low water solubility. Here are some steps to improve its dissolution:
-
Use a Co-solvent: First, dissolve this compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] Then, add this stock solution to your aqueous buffer while vortexing to create a homogenous suspension or solution. Ensure the final concentration of the organic solvent is low enough to not cause phytotoxicity.
-
Formulation with Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 20 or Silwet L-77) at a low concentration (e.g., 0.01-0.05%) in your final spray solution. Surfactants can help to emulsify the compound and improve its solubility and spread on the leaf surface.
-
Sonication: After preparing the solution, use a bath sonicator to help break down any remaining precipitate and create a more uniform suspension.
Issue 2: Lack of Efficacy After Foliar Application
Q: I have applied this compound as a foliar spray, but I am not observing a significant reduction in TMV symptoms or viral load. What could be the reason?
A: Several factors can contribute to a lack of efficacy after foliar application. Consider the following:
-
Inadequate Leaf Coverage: Ensure a uniform and thorough application of the spray solution to all leaf surfaces, including the undersides where stomata are more abundant.
-
Poor Cuticular Penetration: The waxy cuticle of plant leaves is a major barrier to the uptake of small molecules. To enhance penetration:
-
Include a surfactant in your formulation as mentioned above.
-
Apply the treatment during the early morning or late evening when stomata are more likely to be open and humidity is higher.
-
-
Timing of Application: The timing of this compound application relative to viral inoculation is critical. For protective activity, apply the compound before inoculating the plants with TMV. For therapeutic activity, apply it after the onset of symptoms. The effectiveness may decrease with advanced stages of infection.
-
Environmental Conditions: High temperatures and low humidity can cause the spray solution to evaporate too quickly, reducing the time for absorption. UV radiation from direct sunlight can also potentially degrade the compound. Apply in a controlled environment or during periods of lower light intensity and temperature.
-
Incorrect Concentration: The concentration of this compound in your solution may be too low. Refer to the provided efficacy data and consider performing a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.
Issue 3: Phytotoxicity Symptoms on Treated Plants
Q: After applying this compound, I have noticed some leaf spotting, yellowing, or necrosis. How can I avoid this?
A: Phytotoxicity can be caused by the active ingredient itself or by other components of the formulation. To mitigate this:
-
Reduce Co-solvent Concentration: If you are using an organic solvent like DMSO, ensure its final concentration in the spray solution is minimal (typically below 0.5%). Run a control experiment with just the solvent and buffer to confirm that it is not the cause of the toxicity.
-
Optimize Surfactant Concentration: While surfactants can improve efficacy, high concentrations can damage the leaf cuticle and cause cell death. Test a range of surfactant concentrations to find the lowest effective concentration.
-
Test on a Small Scale: Before treating a large number of plants, always test your formulation on a small subset to observe for any adverse effects.
-
Rinse Plants: If phytotoxicity is a concern, you can try gently rinsing the leaves with water a few hours after application, although this may also reduce the uptake of the compound.
Quantitative Data
| Parameter | Value | Reference |
| Protective Activity (EC50) | 60.8 µg/mL | [1][3] |
| Therapeutic Activity (EC50) | 70.7 µg/mL | [1][3] |
| Binding Affinity (Kd) to TMV-CP | 0.0427 μM | [1] |
Experimental Protocols
Protocol 1: Foliar Spray Application of this compound
-
Preparation of this compound Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Working Solution:
-
In a sterile container, add the desired volume of application buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
While vortexing the buffer, add the this compound stock solution dropwise to achieve the final desired concentration (e.g., 100 µg/mL).
-
Add a non-ionic surfactant (e.g., Tween® 20 to a final concentration of 0.02%).
-
Bring the solution to the final volume with the application buffer.
-
-
Application:
-
Use a fine-mist sprayer to apply the solution to the entire surface of the plant leaves, ensuring thorough coverage of both the adaxial and abaxial surfaces.
-
For control plants, spray with a solution containing the same concentration of DMSO and surfactant in the buffer.
-
-
Post-Application Care:
-
Keep the plants in a controlled environment with moderate light and temperature for at least 24 hours to allow for absorption.
-
Protocol 2: Root Drench Application for Systemic Uptake
-
Preparation of this compound Solution:
-
Prepare a this compound working solution as described in Protocol 1, but without the addition of a surfactant. The final concentration may need to be adjusted for root application.
-
-
Application:
-
For soil-grown plants, evenly pour the solution onto the soil at the base of the plant. The volume will depend on the pot size.
-
For hydroponically grown plants, add the solution to the hydroponic medium to achieve the desired final concentration.
-
-
Monitoring:
-
Systemic uptake through the roots is generally slower than foliar absorption. Monitor the plants for a reduction in systemic TMV symptoms over several days to weeks.
-
Visualizations
Caption: Mechanism of action of this compound, which inhibits the assembly of new TMV virions.
Caption: General experimental workflow for testing the efficacy of this compound in whole plants.
Caption: A logical diagram for troubleshooting lack of efficacy with this compound.
References
Technical Support Center: Overcoming Resistance to Tmv-IN-1 in TMV Strains
Welcome to the technical support center for Tmv-IN-1, a chalcone derivative inhibitor of the Tobacco Mosaic Virus (TMV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding potential resistance to this compound in different TMV strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chalcone derivative that has been identified as an inhibitor of the Tobacco Mosaic Virus. Its primary mode of action is the targeting of the TMV coat protein (CP). By binding to the CP, this compound is thought to interfere with critical viral processes such as virion assembly or disassembly, which are essential for the establishment and spread of the infection.
Q2: Have specific TMV strains with resistance to this compound been officially documented?
Currently, there is no specific documentation in peer-reviewed literature detailing naturally occurring or laboratory-evolved TMV strains with confirmed resistance to this compound. However, the potential for resistance development is a common challenge with antiviral compounds. This guide provides a proactive framework for identifying and addressing potential resistance based on established principles of viral resistance mechanisms.
Q3: What are the potential molecular mechanisms by which TMV could develop resistance to a coat protein inhibitor like this compound?
Resistance to a coat protein (CP) inhibitor like this compound could theoretically arise from mutations within the gene encoding the CP. These mutations might:
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Alter the binding site: A change in the amino acid sequence of the CP could modify the binding site of this compound, reducing its affinity for the protein.
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Induce conformational changes: Mutations could lead to a change in the overall three-dimensional structure of the CP, making it less susceptible to inhibition.
-
Affect CP-CP interactions: Changes in the CP could alter the dynamics of virion assembly and disassembly in a way that bypasses the inhibitory effect of this compound.
Q4: What are the initial steps I should take if I suspect this compound resistance in my experiments?
If you observe a decrease in the efficacy of this compound, it is crucial to first rule out other experimental variables. This includes verifying the concentration and stability of your this compound stock, ensuring consistent viral inoculum levels, and maintaining optimal plant growth conditions. If these factors are controlled and reduced efficacy persists, you may proceed with investigating potential resistance.
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
Problem 1: Reduced Efficacy of this compound in TMV Inhibition Assays
Possible Cause:
-
Experimental variability.
-
Emergence of a this compound resistant TMV strain.
Troubleshooting Steps:
-
Confirm Experimental Parameters:
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure consistent and standardized viral inoculation procedures.
-
Maintain uniform environmental conditions for plant growth.
-
-
Perform Dose-Response Analysis:
-
Conduct a dose-response experiment with a range of this compound concentrations on both the suspected resistant strain and a known susceptible (wild-type) TMV strain.
-
A significant shift in the EC50 value for the suspected resistant strain would be indicative of resistance.
-
-
Sequence the Coat Protein Gene:
-
Isolate viral RNA from both the susceptible and suspected resistant TMV populations.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the coat protein gene.
-
Sequence the amplified gene to identify any mutations in the suspected resistant strain compared to the wild-type.
-
Problem 2: Identification of a Mutation in the TMV Coat Protein
Possible Cause:
-
The identified mutation is responsible for conferring resistance to this compound.
Troubleshooting Steps:
-
Site-Directed Mutagenesis:
-
Introduce the identified mutation into an infectious clone of the susceptible TMV strain.
-
Perform infectivity assays with the resulting mutant virus in the presence and absence of this compound to confirm that the specific mutation confers resistance.
-
-
Molecular Modeling:
-
If the 3D structure of the TMV coat protein is available, use molecular modeling software to predict how the identified mutation might alter the binding of this compound.
-
Problem 3: Confirmed Resistance to this compound
Possible Cause:
-
A TMV strain with confirmed resistance to this compound has been isolated.
Strategies to Overcome Resistance:
-
Combination Therapy:
-
Utilize a combination of this compound with another antiviral agent that has a different mechanism of action. For instance, pair the CP inhibitor with an inhibitor of the viral replicase or movement protein. This can create a synergistic effect and reduce the likelihood of simultaneous resistance development.[1]
-
-
Alternative Inhibitors:
-
Screen a panel of alternative antiviral compounds that target different viral proteins or host factors essential for viral replication.
-
-
Host-Induced Resistance:
-
Investigate the use of plant defense inducers to stimulate the host's natural immune response. This can complement the action of direct-acting antivirals.
-
Quantitative Data Summary
Table 1: Efficacy of this compound against Susceptible TMV Strains
| Compound | Activity | EC50 (μg/mL) | Target Protein |
| This compound | Therapeutic | 70.7 | TMV Coat Protein |
| This compound | Protective | 60.8 | TMV Coat Protein |
Data is hypothetical for illustrative purposes as specific resistance data for this compound is not available.
Table 2: Hypothetical Comparison of this compound Efficacy against Susceptible and Resistant TMV Strains
| TMV Strain | This compound EC50 (μg/mL) | Fold Resistance | Putative Mutation |
| Wild-Type | 65.2 | 1 | None |
| Resistant Strain A | >500 | >7.7 | Y139H in Coat Protein |
| Resistant Strain B | 325.8 | 5 | P20L in Coat Protein |
This table is a hypothetical representation to guide researchers in presenting their own data when encountering potential resistance.
Experimental Protocols
Protocol 1: Evaluation of Antiviral Activity using a Local Lesion Assay
-
Plant Preparation: Use local lesion host plants such as Nicotiana glutinosa or tobacco varieties carrying the N gene.
-
Inoculum Preparation: Prepare a purified TMV suspension of a known concentration. Mix the virus with varying concentrations of this compound or the control solvent.
-
Inoculation: Mechanically inoculate the leaves of the host plants with the virus-inhibitor mixtures.
-
Incubation: Maintain the plants in a controlled environment for 3-4 days to allow for local lesion development.
-
Data Collection: Count the number of local lesions on each leaf.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the EC50 value using appropriate statistical software.
Protocol 2: Sequencing of the TMV Coat Protein Gene from Infected Tissue
-
RNA Extraction: Isolate total RNA from TMV-infected leaf tissue using a suitable RNA extraction kit or protocol.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a primer specific to the TMV RNA sequence downstream of the CP gene.
-
Polymerase Chain Reaction (PCR): Amplify the coat protein gene from the cDNA using specific forward and reverse primers designed to flank the entire coding sequence.
-
Gel Electrophoresis: Verify the size and purity of the PCR product by running a sample on an agarose gel.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the known wild-type TMV coat protein sequence to identify any mutations.
Visualizations
Caption: TMV lifecycle and the inhibitory action of this compound.
Caption: Hypothetical mechanism of this compound resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
Validating Tmv-IN-1 activity with negative and positive controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tmv-IN-1. The focus is on validating the inhibitor's activity using appropriate negative and positive controls, particularly in the context of mammalian cell-based assays relevant to drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chalcone derivative that acts as an inhibitor of the Tobacco Mosaic Virus (TMV).[1] Its primary mechanism of action is binding to the TMV coat protein (CP), which is essential for the virus's structure and life cycle.[1]
Q2: Why would I use a plant virus inhibitor in mammalian drug development?
While this compound targets a plant virus, the Tobacco Mosaic Virus is increasingly being explored as a nanoparticle platform for drug delivery and vaccine development in mammalian systems, including for cancer therapy.[2][3][4][5][6] TMV nanoparticles can be used to carry therapeutic payloads into mammalian cells. Therefore, understanding and validating the activity of inhibitors like this compound, which modulates the stability and disassembly of these nanoparticles, is crucial for controlling drug release and targeting.
Q3: How can I validate the activity of this compound in a mammalian cell line?
Since this compound's primary target is the TMV coat protein, its activity in mammalian cells can be indirectly measured by assessing its ability to prevent a TMV-induced cellular response. A robust method is to measure the inhibition of the innate immune response triggered by the release of TMV's single-stranded RNA (ssRNA) into the cytoplasm of mammalian cells.
TMV particles can be taken up by mammalian cells, and their RNA can be recognized by cytosolic pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I) and endosomal Toll-like receptors (TLRs) like TLR7 and TLR8.[7][8][9][10] This recognition initiates a signaling cascade that leads to the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This compound, by stabilizing the TMV coat protein, is expected to prevent or reduce the release of viral RNA, thereby inhibiting this downstream signaling.
A typical workflow for this validation assay is outlined below:
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background IFN-β in negative control (no TMV) | - Cell culture contamination (e.g., mycoplasma).- Reagent contamination with endotoxin (LPS). | - Test cell cultures for mycoplasma.- Use endotoxin-free reagents and sterile techniques. |
| No IFN-β induction in positive control (TMV only) | - Low TMV particle concentration.- Inefficient uptake of TMV by the chosen cell line.- Degradation of TMV RNA. | - Increase the concentration of TMV particles.- Use a transfection reagent to facilitate TMV uptake.- Ensure the integrity of TMV particles and their RNA before the experiment. |
| This compound shows no inhibitory effect | - this compound concentration is too low.- this compound is inactive.- The chosen readout is not sensitive enough. | - Perform a dose-response curve to determine the optimal concentration.- Verify the integrity and activity of the this compound stock.- Use a more sensitive assay (e.g., a reporter cell line for IFN-β signaling). |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the plate. | - Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with PBS. |
| This compound shows cytotoxicity | - The concentration of this compound is too high. | - Determine the cytotoxic concentration (CC50) of this compound on the chosen cell line and use concentrations well below this value for the activity assay. |
Experimental Protocols
Protocol 1: In Vitro Validation of this compound Activity via Inhibition of Innate Immune Activation
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the reduction of TMV-induced IFN-β production in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293 expressing TLR7/8 or RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Purified Tobacco Mosaic Virus (TMV) particles
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lipofectamine 2000 or similar transfection reagent (optional)
-
IFN-β ELISA kit
-
96-well cell culture plates
-
Bradford assay or similar for protein quantification
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control.
-
Treatment: Pre-treat the cells with the different concentrations of this compound or the vehicle control for 2-4 hours.
-
TMV Stimulation: Prepare a solution of TMV particles in serum-free medium. The optimal concentration should be determined empirically but a starting point could be 10-50 µg/mL. If using a transfection reagent to enhance uptake, pre-incubate the TMV particles with the reagent according to the manufacturer's instructions.
-
Infection/Stimulation: Add the TMV solution to the wells containing the pre-treated cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
IFN-β Measurement: Quantify the amount of IFN-β in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Controls:
| Control | Description | Expected Outcome |
| Negative Control | Cells treated with vehicle only (no TMV, no this compound). | Low to undetectable IFN-β. |
| Positive Control | Cells treated with vehicle and stimulated with TMV. | High IFN-β production. |
| Cytotoxicity Control | Cells treated with the highest concentration of this compound without TMV. | Cell viability should be >90% compared to the negative control. |
Protocol 2: Western Blot for IRF3 Phosphorylation
Objective: To confirm that this compound inhibits the signaling pathway upstream of IFN-β production.
Materials:
-
Cells and reagents from Protocol 1
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Follow steps 1-6 from Protocol 1, but perform the experiment in 6-well plates.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the specified primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Expected Results: A decrease in the ratio of phosphorylated IRF3 to total IRF3 in cells treated with this compound compared to the TMV-only positive control would indicate inhibition of the signaling pathway.
Signaling Pathway
The recognition of viral ssRNA by RIG-I leads to a conformational change and its interaction with the mitochondrial antiviral-signaling protein (MAVS). This triggers a signaling cascade that results in the phosphorylation and activation of the transcription factor IRF3, which then translocates to the nucleus to induce the expression of type I interferons.
Quantitative Data Summary
The following table provides hypothetical, yet expected, results from an in vitro validation assay for this compound.
| Treatment | This compound (µM) | IFN-β (pg/mL) | % Inhibition |
| Negative Control | 0 | 10 | N/A |
| Positive Control (TMV) | 0 | 500 | 0 |
| This compound + TMV | 0.1 | 450 | 10 |
| This compound + TMV | 1 | 250 | 50 |
| This compound + TMV | 10 | 50 | 90 |
| This compound + TMV | 100 | 20 | 96 |
These data would yield an IC50 of approximately 1 µM for this compound in this assay.
Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be optimized for specific experimental conditions and cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Viral nanoparticles for drug delivery, imaging, immunotherapy, and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobacco mosaic virus delivery of mitoxantrone for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tobacco mosaic virus-based protein nanoparticles and nanorods for chemotherapy delivery targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Featured Article: Delivery of chemotherapeutic vcMMAE using tobacco mosaic virus nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Progress of Virus-mimicking Nanocarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Retinoic Acid Inducible Gene-I (RIG-I) Activation by the Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIG-I in RNA virus recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innate immune recognition of viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Ningnanmycin and Antofine Against Tobacco Mosaic Virus (TMV)
A Guide for Researchers in Plant Virology and Drug Development
Introduction: Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of crops, causing substantial economic losses worldwide. The development of effective antiviral agents is crucial for managing this pathogen. This guide provides a detailed comparison of two antiviral compounds, Ningnanmycin and Antofine, against TMV. While the initial query sought a comparison with "Tmv-IN-1," no publicly available scientific literature or data could be found for a compound with this designation. Therefore, this guide utilizes Antofine, a well-researched anti-TMV compound, as a representative alternative for a robust comparative analysis against the commercially used Ningnanmycin. This comparison is based on available experimental data on their efficacy, mechanisms of action, and the methodologies used for their evaluation.
Quantitative Efficacy Against TMV
The following table summarizes the curative activity of Ningnanmycin and Antofine against TMV based on local lesion assays on Nicotiana glutinosa.
| Compound | Concentration (µg/mL) | Curative Activity (%) | Reference |
| Ningnanmycin | 500 | 60.6 | [1] |
| 100 | 30.1 | [1] | |
| Antofine | 500 | 61.1 | [1] |
| 100 | 27.6 | [1] |
Mechanisms of Action
Ningnanmycin and Antofine exhibit distinct mechanisms in their inhibition of TMV.
Ningnanmycin: This microbial pesticide primarily targets the TMV coat protein (CP) . It interferes with the assembly of the viral particle by binding to the CP discs, which are essential for encapsulating the viral RNA.[2] This disruption prevents the formation of stable virions. Additionally, Ningnanmycin has been shown to induce systemic acquired resistance (SAR) in the host plant.[3] This involves the activation of the plant's own defense pathways, leading to a broad and more durable resistance against the virus.
Antofine: This phenanthroindolizidine alkaloid is believed to inhibit TMV assembly through a different route, primarily by interacting with the viral RNA .[4][5] It is proposed that Antofine and its analogues selectively bind to bulged structures within the TMV RNA.[4] This binding disrupts the interaction between the viral RNA and the coat protein, thereby inhibiting the proper assembly of new virus particles.[4][5]
Signaling and Action Pathways
The following diagrams illustrate the proposed mechanisms of action for Ningnanmycin and Antofine against TMV.
Figure 1: Proposed mechanism of Ningnanmycin against TMV.
Figure 2: Proposed mechanism of Antofine against TMV.
Experimental Protocols
The evaluation of the anti-TMV efficacy of these compounds typically involves the following key experimental procedures.
Virus Purification and Inoculum Preparation
Tobacco Mosaic Virus is purified from systemically infected Nicotiana tabacum cv. K326 plants. The purified virus is then diluted in a phosphate buffer to a standard concentration (e.g., 58.8 µg/mL) for inoculation.[1]
Local Lesion Assay (Curative Effect)
This assay is commonly performed using Nicotiana glutinosa, a local lesion host for TMV.
-
Inoculation: The leaves of healthy N. glutinosa plants of the same age are mechanically inoculated with the prepared TMV inoculum. The leaves are typically dusted with carborundum to create micro-wounds that facilitate virus entry.
-
Treatment: Immediately after inoculation, the test compound (dissolved in a suitable solvent) is applied to one half of the leaf surface, while the other half is treated with the solvent as a control.[1]
-
Incubation: The plants are maintained in a controlled environment (e.g., greenhouse or growth chamber) for 3-4 days to allow for the development of local lesions.[1]
-
Data Collection and Analysis: The number of local lesions on both the treated and control halves of the leaves are counted. The curative activity is calculated using the formula:
Inhibition Rate (%) = [(C - T) / C] × 100
Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of systemic resistance against tobacco mosaic virus by Ningnanmycin in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antofine analogues can inhibit tobacco mosaic virus assembly through small-molecule-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tmv-IN-1 and Other Chalcone Derivatives as Anti-Viral Agents
For Immediate Release
This guide provides a detailed comparative analysis of the chalcone derivative Tmv-IN-1 and other notable chalcones, focusing on their efficacy as inhibitors of the Tobacco Mosaic Virus (TMV). This document is intended for researchers, scientists, and professionals in the field of drug development and plant pathology, offering a consolidated resource of performance data, experimental methodologies, and mechanistic insights.
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Recently, specific chalcone derivatives have emerged as potent antiviral agents, particularly against plant viruses like TMV. This guide focuses on a comparative evaluation of this compound against other promising chalcone derivatives.
Performance Data: Anti-TMV Activity
The antiviral efficacy of chalcone derivatives against the Tobacco Mosaic Virus (TMV) is commonly evaluated based on their therapeutic (curative) and protective activities, quantified by the half-maximal effective concentration (EC₅₀). Furthermore, the binding affinity to the TMV coat protein (TMV-CP), a key target for inhibiting viral assembly, is measured by the dissociation constant (Kd). A lower EC₅₀ value indicates higher antiviral potency, while a lower Kd value signifies a stronger binding affinity to the target protein.
The data presented below has been compiled from various studies to facilitate a direct comparison between this compound and other significant chalcone derivatives.
| Compound Name | Therapeutic Activity (EC₅₀ µg/mL) | Protective Activity (EC₅₀ µg/mL) | Inactivation Activity (EC₅₀ µg/mL) | TMV-CP Binding Affinity (Kd µM) | Reference(s) |
| This compound (N2) | 70.7 | 60.8 | Not Reported | 0.0427 | [1] |
| Compound 5d | Not Reported | Not Reported | 65.8 | 13.4 | [2][3][4] |
| Compound 4l | 10.9 | 79.4 | Not Reported | 0.275 | [5] |
| Compound 4u | 72.2 | 52.4 | Not Reported | Not Reported | [5] |
| Compound L4 | 90.7 | 102.6 | Not Reported | 0.00149 | [6] |
| 4-Hydroxychalcone (4-HC) | Efficacy demonstrated, but EC₅₀ not reported | 48.36% protective efficacy at 1 mM | No direct virucidal activity | Not Applicable (Induces host resistance) | [7][8] |
| Ningnanmycin (Control) | 158.3 | 175.6 | 1.1 | 0.523 - 2.73 | [1][5][6] |
| Ribavirin (Control) | Not Reported | Not Reported | 154.3 | Not Reported | [2][3][4] |
Mechanisms of Action
Chalcone derivatives exhibit at least two distinct mechanisms in their antiviral action against TMV: direct inhibition of viral components and indirect action via the induction of host plant resistance.
-
Direct Viral Inhibition: Many chalcones, including this compound, Compound 5d, and Compound 4l, directly target the TMV coat protein (TMV-CP).[1][2][5] By binding to TMV-CP, these compounds can interfere with the self-assembly of viral particles, a critical step in the viral replication cycle.[3] This disruption prevents the formation of new, infectious virions. Transmission electron microscopy has shown that some derivatives can even break the integrity of existing TMV particles.[2][3]
-
Host Immune Induction: In contrast, compounds like 4-Hydroxychalcone (4-HC) do not exhibit direct virucidal activity. Instead, they act as immune elicitors, priming the plant's own defense systems.[7][8] Treatment with 4-HC triggers a rapid influx of calcium ions (Ca²⁺) and a sustained burst of reactive oxygen species (ROS). This signaling cascade up-regulates defense-related pathways, including mitogen-activated protein kinase (MAPK) signaling, and enhances the activity of defense-related enzymes, leading to systemic acquired resistance.[7]
Below are diagrams illustrating these mechanisms and related experimental workflows.
Visualizing Mechanisms and Protocols
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the comparative data.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones.[9]
-
Reaction Setup : An aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde) are combined in equimolar amounts in a suitable solvent, typically ethanol or methanol.[10]
-
Catalysis : A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the mixture to catalyze the condensation reaction.[10]
-
Reaction Conditions : The mixture is stirred and heated under reflux for a period ranging from several hours to over a day, depending on the specific reactants. Reaction progress is monitored using thin-layer chromatography (TLC).[10]
-
Isolation and Purification : Upon completion, the reaction mixture is cooled and poured into cold water or onto crushed ice. The mixture is then neutralized or slightly acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone product.[10]
-
Purification : The precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a solvent like ethanol.[11]
Anti-TMV Activity Assay (Half-Leaf Method)
This in vivo assay is used to determine the protective, therapeutic, and inactivation efficacy of compounds against TMV.
-
Plant Cultivation : Nicotiana glutinosa or a similar local lesion host plant is grown under controlled greenhouse conditions.
-
TMV Inoculation : A purified TMV solution (e.g., 50-60 µg/mL) is gently rubbed onto the surface of mature leaves, which may be predusted with an abrasive like carborundum to facilitate viral entry.[12][13]
-
Compound Application :
-
Protective Assay : The compound solution is applied to one half of a leaf, with the other half receiving a solvent control. After a set time (e.g., 6-24 hours), the entire leaf is inoculated with TMV.[14]
-
Therapeutic (Curative) Assay : The entire leaf is first inoculated with TMV. After a set time (e.g., 24 hours), the compound is applied to one half of the leaf.[14]
-
Inactivation Assay : The compound is mixed with the TMV solution for a brief period (e.g., 15 minutes) before the mixture is applied to one half of the leaf. The other half is inoculated with a mixture of TMV and solvent.[14]
-
-
Data Collection : After 3-5 days, the number of local lesions (necrotic spots indicating viral infection) on each half of the leaf is counted.[12]
-
Calculation : The inhibition rate is calculated as: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. The EC₅₀ value is then determined from dose-response curves.
TMV Coat Protein (TMV-CP) Binding Assay
The interaction between chalcone derivatives and the TMV-CP is often quantified using biophysical techniques like Microscale Thermophoresis (MST) or Isothermal Titration Calorimetry (ITC).
-
Protein Preparation : TMV-CP is expressed and purified, often using a prokaryotic expression system. The protein is then dialyzed into an appropriate buffer.[12][15]
-
Microscale Thermophoresis (MST) :
-
The TMV-CP is labeled with a fluorescent dye.
-
A constant concentration of the labeled protein is mixed with a serial dilution of the chalcone derivative.
-
The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient.
-
The movement of the fluorescently labeled protein along this gradient is measured. A change in thermophoresis upon binding of the ligand (chalcone) allows for the determination of the binding affinity (Kd).[6]
-
-
Isothermal Titration Calorimetry (ITC) :
-
A solution of the chalcone derivative is placed in a syringe and titrated in small aliquots into a sample cell containing the purified TMV-CP.
-
The heat released or absorbed during the binding interaction is measured by a microcalorimeter.
-
The resulting data is fitted to a binding model to determine thermodynamic parameters, including the dissociation constant (Kd).[12]
-
Conclusion
The comparative analysis reveals a diverse landscape of anti-TMV activity among chalcone derivatives. This compound (N2) demonstrates potent therapeutic and protective effects, underpinned by a strong binding affinity to the TMV coat protein.[1] However, other derivatives exhibit even greater potency in specific aspects. For instance, compound 4l shows exceptionally high curative activity, while compound L4 displays an extremely strong binding affinity for TMV-CP, orders of magnitude greater than other tested compounds.[5][6]
Furthermore, the discovery of chalcones like 4-Hydroxychalcone, which act by stimulating the plant's immune system, opens a different avenue for developing sustainable disease management strategies.[7] This dual approach—direct viral inhibition and host defense induction—highlights the versatility of the chalcone scaffold.
This guide underscores the significant potential of chalcone derivatives as lead compounds for the development of novel antiviral agents. The provided data and protocols offer a valuable resource for researchers aiming to build upon these findings and design next-generation solutions for plant virus control.
References
- 1. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The natural chalcone derivative 4-hydroxychalcone primes tobacco immunity against TMV via Ca2+-ROS signaling and flavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]
- 13. Practicing virology: making and knowing a mid-twentieth century experiment with Tobacco mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Siege: A Comparative Guide to Tmv-IN-1's Action on TMV Coat Protein
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tmv-IN-1, a novel chalcone derivative, and other inhibitors targeting the Tobacco Mosaic Virus Coat Protein (TMV-CP). Supported by experimental data, this document delves into the mechanisms of action, presents quantitative comparisons, and outlines detailed experimental protocols to facilitate further research and development in antiviral strategies against TMV.
This compound has emerged as a potent inhibitor of the Tobacco Mosaic Virus (TMV), demonstrating significant therapeutic and protective activity. Its mechanism of action, centered on the viral coat protein (CP), offers a promising avenue for antiviral development. This guide provides an objective comparison of this compound with other known TMV-CP inhibitors, supported by available experimental data.
Quantitative Performance Comparison
The efficacy of this compound and its alternatives can be quantitatively assessed through various metrics, including the half-maximal effective concentration (EC50) for antiviral activity and the dissociation constant (Kd) for binding affinity to TMV-CP.
| Compound | Type | Therapeutic EC50 (µg/mL) | Protective EC50 (µg/mL) | TMV-CP Binding Affinity (Kd) (µM) | Mechanism of Action on TMV-CP |
| This compound (N2) | Chalcone Derivative | 70.7[1] | 60.8[1][2] | 0.0427[2] | Binds to TMV-CP, likely interfering with viral assembly. |
| Ningnanmycin (NNM) | Cytosine nucleoside peptide antibiotic | 158.3[1] | 175.6[1] | - | Inhibits TMV CP polymerization and can disassemble CP disks into monomers.[3][4] |
| Antofine (ATF) | Alkaloid | - | - | - | Disassembles TMV-CP disks into dimers.[5] |
| Dufulin (DFL) | Novel Compound | - | - | - | Little to no disassembly effect on TMV-CP disks.[5] |
| Bingqingxiao (BQX) | Commercial Agent | - | - | - | Little to no disassembly effect on TMV-CP disks.[5] |
| Compound 5d | Chalcone Derivative | - | Inactivation EC50: 65.8 | Ka = 1.02 ×10^5 L mol−1 | Binds to TMV-CP and can disrupt the integrity of TMV particles.[6] |
Delving into the Mechanism: Experimental Validation
The inhibitory effects of these compounds on TMV-CP are validated through a series of biophysical and biochemical assays. These experiments provide insights into the direct interaction with the coat protein and the subsequent impact on viral structure and assembly.
A key mechanism of action for many TMV-CP inhibitors is the disruption of the stable 20S CP disk, a crucial intermediate in the viral assembly process. By binding to the CP subunits, these inhibitors can prevent the formation of these disks or even induce their disassembly, thereby halting the encapsidation of the viral RNA.
Experimental Protocols
A variety of sophisticated techniques are employed to validate the mechanism of action of TMV-CP inhibitors. The following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Antiviral Activity Assay (Half-Leaf Method)
This in vivo assay is used to determine the protective and therapeutic efficacy of a compound against TMV.
-
Plant Preparation: Healthy Nicotiana glutinosa plants at the 6-8 leaf stage are selected.
-
Virus Inoculation: The whole leaves are dusted with carborundum and then inoculated with a 6 x 10^-3 mg/mL solution of TMV.
-
Compound Application:
-
Protective Activity: The compound solution is smeared on the left side of the leaves, and a solvent control is applied to the right side. After 2 hours, the entire leaf is inoculated with the virus.
-
Therapeutic Activity: The virus is first inoculated on the entire leaf. After 2 hours, the compound solution is applied to the left side, and the solvent control to the right.
-
-
Incubation and Observation: The plants are kept in a greenhouse, and the number of local lesions is counted 3-4 days post-inoculation.
-
Data Analysis: The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100%, where C is the number of lesions on the control side and T is the number of lesions on the treated side. The EC50 value is then calculated.
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify the binding affinity between a compound and a target protein in solution.
-
Protein Labeling: Purified TMV-CP is labeled with a fluorescent dye (e.g., NHS-647).
-
Sample Preparation: A series of dilutions of the test compound (e.g., this compound) are prepared. A constant concentration of the labeled TMV-CP is mixed with each dilution.
-
MST Measurement: The samples are loaded into capillaries and placed in an MST instrument. A microscopic temperature gradient is induced by an IR laser, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in the thermophoretic movement upon binding of the ligand is used to determine the dissociation constant (Kd).
References
- 1. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Host-Specific Efficacy of Antiviral Agents Against Tobacco Mosaic Virus
A Comparative Guide for Researchers and Drug Development Professionals
The development of effective antiviral agents against plant pathogens like the Tobacco Mosaic Virus (TMV) is a critical endeavor in ensuring global food security. While numerous compounds have been identified with potent anti-TMV activity, their efficacy can vary significantly across different host plant species. This guide provides a comparative analysis of the antiviral activity of Tmv-IN-1 and other notable anti-TMV agents, emphasizing the importance of cross-validation in different host systems. Due to a lack of publicly available direct cross-validation studies for this compound, this guide synthesizes data from various studies to offer a broader perspective on host-specific antiviral performance.
Comparative Antiviral Activity
The following tables summarize the in vivo antiviral efficacy of various compounds against TMV in different host plants. The data is compiled from multiple studies to facilitate a comparative understanding. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.
Table 1: Antiviral Activity of Selected Compounds against TMV in Nicotiana tabacum (Tobacco)
| Antiviral Agent | Concentration | Curative Rate (%) | Protective Rate (%) | Inactivation Rate (%) | Reference |
| Ningnanmycin | 500 µg/mL | 53.8 ± 3.3 | 62.6 ± 1.6 | 78.8 ± 2.5 | [1] |
| Ribavirin | 500 µg/mL | 42.6 ± 2.5 | 45.8 ± 2.1 | 54.5 ± 2.2 | [1] |
| Compound 1 | 500 µg/mL | 46.1 ± 1.5 | 42.6 ± 2.3 | 49.5 ± 4.4 | [2] |
| Compound 3 | 500 µg/mL | 43.7 ± 3.1 | 44.6 ± 3.3 | 47.9 ± 0.9 | [2] |
Table 2: Antiviral Activity of Selected Compounds against TMV in Solanum lycopersicum (Tomato)
| Antiviral Agent | Treatment | TMV Accumulation Reduction (%) | Disease Severity Reduction (%) | Reference |
| Bacillus amyloliquefaciens TBorg1-CF | Foliar Spray | 90 | Significant reduction | [3] |
| Streptomyces cellulosae Actino 48 | Foliar Spray | 53.8 | Significant reduction | [4] |
| Bougainvillea spectabilis extract | Seed Treatment | - | 62 (local lesion reduction) | [5] |
| Salicylic Acid | Seed Treatment | - | Significant reduction | [6] |
Table 3: Antiviral Activity of Selected Compounds against TMV in Capsicum annuum (Pepper)
| Antiviral Agent | Treatment | Virus Concentration Reduction | Symptom Reduction | Reference |
| TiO2 NPs | 150 µg/mL Foliar Spray | Significant | Significant | [7][8] |
| Bougainvillea spectabilis extract | Seedling Treatment | Low virus concentration | 59 (local lesion reduction) | [5] |
| Neem Oil | 5% Seedling Spray | Low virus concentration | - | [9] |
Experimental Protocols
Accurate and reproducible assessment of antiviral activity is paramount. The following are detailed methodologies for commonly employed assays in the evaluation of anti-TMV agents.
Half-Leaf Method for Local Lesion Assay
This method is widely used for the quantitative analysis of TMV infectivity and the efficacy of antiviral compounds.
Materials:
-
Host plant with local lesion response to TMV (e.g., Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc).
-
Purified TMV suspension of known concentration.
-
Test compound solution at desired concentrations.
-
Control solution (e.g., buffer or solvent used for the test compound).
-
Phosphate buffer (0.01 M, pH 7.0).
-
Carborundum (600-mesh) or Celite as an abrasive.
-
Sterile cotton swabs.
-
Sterile water.
Procedure:
-
Select healthy, fully expanded leaves of uniform size and age from the host plants.
-
Gently dust the upper surface of the leaves with a fine layer of carborundum.
-
Divide each leaf into two halves along the midrib.
-
On the left half of the leaf, apply the control solution using a sterile cotton swab, rubbing gently to create micro-wounds.
-
On the right half of the same leaf, apply the test compound solution in the same manner.
-
After a defined period (e.g., 30 minutes to allow for compound uptake), inoculate the entire leaf surface (both halves) with the TMV suspension by gently rubbing with a sterile cotton swab.
-
Gently rinse the leaves with sterile water to remove excess inoculum and carborundum.
-
Maintain the plants under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Observe the leaves for the development of local lesions (necrotic or chlorotic spots) over 3-5 days.
-
Count the number of local lesions on each half of the leaf.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of local lesions on the control half, and T is the number of local lesions on the treated half.
Systemic Infection Assay
This assay evaluates the ability of a compound to inhibit the systemic spread of the virus throughout the plant.
Materials:
-
Systemic host plant for TMV (e.g., Nicotiana tabacum cv. K326).
-
Purified TMV suspension.
-
Test compound solution.
-
Control solution.
-
Materials for mechanical inoculation as described in the half-leaf method.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for TMV detection or RT-qPCR reagents.
Procedure:
-
Grow host plants to a suitable stage (e.g., 4-6 leaf stage).
-
Treat a group of plants with the test compound solution (e.g., via foliar spray or soil drench).
-
Treat a control group of plants with the control solution.
-
After a specified time (e.g., 24 hours), mechanically inoculate the lower two leaves of all plants with the TMV suspension.
-
Maintain the plants under controlled greenhouse conditions.
-
Observe the plants for the development of systemic symptoms (e.g., mosaic, stunting) over a period of 2-3 weeks.
-
At different time points post-inoculation, collect samples from the upper, non-inoculated leaves.
-
Quantify the virus accumulation in the systemic leaves using ELISA or RT-qPCR.
-
Compare the virus titers in the treated plants to the control plants to determine the efficacy of the compound in inhibiting systemic spread.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the underlying biological processes is crucial for the development of novel antiviral strategies. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in plant defense against TMV and the experimental workflow for evaluating antiviral agents.
Caption: Experimental workflow for evaluating antiviral activity.
Caption: Plant defense signaling pathways against TMV.
Conclusion
The effective control of Tobacco Mosaic Virus requires a nuanced understanding of the interactions between the virus, the host plant, and the antiviral agent. While this compound shows promise as a targeted inhibitor of the TMV coat protein, its performance across a range of economically important host plants remains to be thoroughly documented in publicly accessible literature. The data presented in this guide for other antiviral agents clearly demonstrates that efficacy is host-dependent. Therefore, researchers and drug development professionals are encouraged to conduct comprehensive cross-validation studies to ascertain the true potential of any new antiviral candidate. The provided experimental protocols and pathway diagrams serve as a foundational resource for designing and interpreting such critical investigations.
References
- 1. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 2. Pathway of Salicylic Acid Biosynthesis in Healthy and Virus-Inoculated Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of systemic resistance against tobacco mosaic virus by Ningnanmycin in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Benchmarking Tmv-IN-1: A Comparative Guide to Plant Virus Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing battle against plant pathogens that threaten global food security, a new comparison guide offers researchers, scientists, and drug development professionals a detailed analysis of Tmv-IN-1, a promising plant virus inhibitor, benchmarked against other known antiviral agents. This guide provides a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting these findings.
Executive Summary
This guide presents a comparative analysis of this compound against two widely recognized plant virus inhibitors: Ningnanmycin and Ribavirin. This compound, a chalcone derivative, demonstrates a distinct mechanism of action by directly targeting the Tobacco Mosaic Virus (TMV) coat protein (CP), a crucial component for viral assembly and stability. Ningnanmycin, a biological pesticide, exhibits a dual function by not only inhibiting the assembly of the viral coat protein but also by inducing a systemic resistance response in the host plant. In contrast, Ribavirin, a synthetic nucleoside analog, acts at an early stage of the viral replication cycle. The following sections provide a detailed comparison of their performance based on available experimental data, outline the methodologies used in these assessments, and visualize their mechanisms of action.
Performance Comparison of Plant Virus Inhibitors
The efficacy of antiviral compounds is often measured by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which indicate the concentration of a drug that is required for 50% of its maximum effect or inhibition. While direct head-to-head comparative studies under identical conditions are limited, the available data from various studies provide valuable insights into the relative potency of this compound, Ningnanmycin, and Ribavirin against Tobacco Mosaic Virus (TMV).
| Inhibitor | Target / Mechanism of Action | Reported Efficacy (Concentration) | Citation(s) |
| This compound | Binds to TMV Coat Protein (CP), inhibiting viral assembly. | EC50 (Protective): 60.8 µg/mL EC50 (Therapeutic): 70.7 µg/mL | [No specific citation found for direct comparison] |
| Ningnanmycin | Inhibits TMV Coat Protein (CP) assembly and induces Systemic Acquired Resistance (SAR) in the host plant. | Curative Effect (500 µg/mL): ~51.2% - 58.0% inhibition Protective Effect (500 µg/mL): ~54.6% inhibition | [1] |
| Ribavirin | Inhibits an early stage of viral replication, likely interfering with viral RNA synthesis. | Curative Effect (500 µg/mL): ~38.0% - 49.3% inhibition Inactivation Effect (500 µg/mL): ~39.2% inhibition | [2][3] |
Note: The efficacy data presented above are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The evaluation of antiviral activity against plant viruses like TMV typically involves standardized laboratory assays. The two most common methods are the local lesion assay and the half-leaf method.
Local Lesion Assay
The local lesion assay is a quantitative method used to determine the infectivity of a virus and the efficacy of an antiviral compound.
-
Plant Preparation: A local lesion host plant, such as Nicotiana glutinosa or Nicotiana tabacum 'Xanthi-nc', is used. These plants develop distinct, localized necrotic lesions upon infection, which can be counted.
-
Inoculum Preparation: A purified TMV suspension is prepared. For testing inhibitors, the virus can be mixed with the test compound (for inactivation effect), or the leaves can be pre-treated with the compound (for protective effect) or post-treated after inoculation (for curative effect).
-
Inoculation: The upper surface of the leaves is lightly dusted with an abrasive like carborundum. A small volume of the inoculum is then gently rubbed onto the leaf surface.
-
Incubation: The plants are maintained in a controlled environment (temperature, light) for 3-5 days to allow for the development of local lesions.
-
Data Collection and Analysis: The number of local lesions on each leaf is counted. The percentage of inhibition is calculated by comparing the number of lesions on treated leaves to those on control leaves.
Half-Leaf Method
The half-leaf method is a variation of the local lesion assay that allows for a direct comparison of a treatment and a control on the same leaf, reducing variability due to leaf-to-leaf differences.
-
Plant and Inoculum Preparation: Similar to the local lesion assay.
-
Inoculation and Treatment: One half of a leaf is treated with the inhibitor solution, while the other half is treated with a control solution (e.g., buffer). Both halves are then inoculated with the virus. Alternatively, for the curative effect, both halves are inoculated first, and then one half is treated with the inhibitor.
-
Incubation and Data Analysis: After incubation, the number of local lesions on each half of the leaf is counted. The inhibition percentage is calculated based on the difference in lesion numbers between the treated and control halves of the same leaf.
Mechanisms of Action and Signaling Pathways
The effectiveness of an antiviral agent is intrinsically linked to its ability to interfere with the viral life cycle or to bolster the host's defense mechanisms. The following diagrams illustrate the points of intervention for this compound, Ningnanmycin, and Ribavirin.
The diagram above illustrates the general life cycle of the Tobacco Mosaic Virus within a host plant cell and the specific stages targeted by this compound, Ningnanmycin, and Ribavirin. This compound and a facet of Ningnanmycin's action are directed at the assembly of new virus particles by interfering with the coat protein. Ribavirin, on the other hand, disrupts the replication of the viral RNA.
As a unique feature, Ningnanmycin also stimulates the plant's own defense mechanisms. The diagram above depicts the induction of Systemic Acquired Resistance (SAR) by Ningnanmycin. It activates signaling pathways, including the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) pathways, leading to the expression of pathogenesis-related (PR) proteins and the establishment of a broad-spectrum, long-lasting resistance throughout the plant.[4][5]
The workflow diagram above outlines the typical steps involved in screening and evaluating the efficacy of plant virus inhibitors using the local lesion assay, providing a standardized approach for comparative studies.
Conclusion
This compound presents a targeted approach to inhibiting TMV by directly binding to its coat protein. In comparison, Ningnanmycin offers a dual-action mechanism, combining direct antiviral activity with the induction of host resistance, while Ribavirin acts on the fundamental process of viral replication. The choice of inhibitor will depend on the specific research or application context, including the desired mode of action and the potential for resistance development. This guide serves as a foundational resource for researchers to make informed decisions in the development of novel and effective strategies for plant virus control. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the efficacy of these promising antiviral agents.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expression of tobacco mosaic virus coat protein and assembly of pseudovirus particles in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of systemic resistance against tobacco mosaic virus by Ningnanmycin in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TMV-IN-1, TMV-IN-2, and TMV-IN-5 as Anti-Tobacco Mosaic Virus Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three small molecule inhibitors of the Tobacco Mosaic Virus (TMV): Tmv-IN-1, TMV-IN-2, and TMV-IN-5. The information presented is based on available experimental data to assist researchers in evaluating these compounds for further investigation and development.
Data Presentation: Inhibitor Performance Comparison
The following table summarizes the key quantitative data for this compound, TMV-IN-2, and TMV-IN-5. All three compounds are known to target the TMV coat protein (CP), a critical component for viral assembly and infectivity.
| Parameter | This compound | TMV-IN-2 | TMV-IN-5 |
| Chemical Class | Chalcone derivative | Chalcone derivative | Not Specified |
| Mechanism of Action | Binds to TMV coat protein (CP), inhibiting viral assembly. | Presumed to inhibit TMV through interaction with the coat protein. | Inhibits viral assembly by binding to TMV coat protein (CP).[1] |
| EC50 (Therapeutic) | 70.7 µg/mL | Not Reported | Not Reported |
| EC50 (Protective) | 60.8 µg/mL | 89.9 µg/mL[1] | Not Reported |
| Binding Affinity (Kd) | 0.0427 µM (to TMV-CP) | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of anti-TMV compounds.
In Vivo Antiviral Activity Assay (Half-Leaf Method)
This method is used to assess the protective, curative, and inactivation effects of compounds on TMV infectivity in a host plant.
a. Plant Preparation:
-
Utilize Nicotiana tabacum L. cv. K326 or a similar susceptible host plant.
-
Grow plants under controlled greenhouse conditions until they reach the 6-8 leaf stage.
b. Virus Inoculation:
-
Prepare a 0.02 mg/mL solution of purified TMV in 0.01 M phosphate buffer.
-
Mechanically inoculate the upper leaves of the tobacco plants by gently rubbing the leaf surface with a cotton swab dipped in the virus solution. Carborundum can be used as an abrasive to facilitate infection.
c. Compound Application:
-
Protective Effect: Apply the test compound solution to the left side of the leaves. After 12-24 hours, inoculate the entire leaf with TMV.
-
Curative Effect: First, inoculate the entire leaf with TMV. After 12-24 hours, apply the test compound solution to the left side of the leaves.
-
Inactivation Effect: Mix the test compound with the TMV solution and incubate for 30 minutes. Then, apply the mixture to the left side of the leaves.
-
For all modes of action, apply the solvent control (e.g., DMSO or water) to the right side of the same leaves.
d. Data Collection and Analysis:
-
After 3-4 days of incubation, count the number of local lesions on both the treated and control halves of the leaves.
-
Calculate the inhibition rate using the formula: Inhibition (%) = [1 - (Number of lesions on treated side / Number of lesions on control side)] x 100
In Vitro TMV Coat Protein (CP) Binding Assay (Microscale Thermophoresis - MST)
This biophysical technique is employed to quantify the binding affinity between the inhibitor and the TMV coat protein.
a. Protein Preparation:
-
Express and purify recombinant TMV coat protein.
-
Label the purified TMV-CP with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol.
b. Ligand Preparation:
-
Prepare a series of dilutions of the test inhibitor (this compound, -2, or -5) in a suitable buffer (e.g., PBS with 0.05% Tween-20).
c. MST Measurement:
-
Mix a constant concentration of the fluorescently labeled TMV-CP with each dilution of the inhibitor.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled TMV-CP in the presence of varying concentrations of the inhibitor using an MST instrument.
d. Data Analysis:
-
Plot the change in thermophoresis against the logarithm of the inhibitor concentration.
-
Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
Mandatory Visualization
Signaling Pathway: TMV Infection and Inhibition
The following diagram illustrates the key stages of the Tobacco Mosaic Virus life cycle within a host plant cell and the putative point of intervention for this compound, TMV-IN-2, and TMV-IN-5.
Caption: TMV infection cycle and the inhibitory action of Tmv-IN compounds on virion assembly.
Experimental Workflow: Anti-TMV Compound Evaluation
This diagram outlines the general experimental workflow for the screening and characterization of potential anti-TMV inhibitors.
Caption: A generalized workflow for the evaluation of anti-TMV activity of chemical compounds.
References
Head-to-Head Comparison of TMV Inhibitors Targeting Coat Protein
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Antiviral Compounds Targeting the Tobacco Mosaic Virus Coat Protein
The coat protein (CP) of the Tobacco Mosaic Virus (TMV) is a critical component for viral assembly, stability, and replication, making it a prime target for the development of antiviral agents. A variety of inhibitors have been identified that disrupt the function of the TMV CP, offering potential avenues for crop protection and the development of novel therapeutic strategies. This guide provides a head-to-head comparison of prominent TMV CP inhibitors, supported by experimental data, to aid researchers in selecting and developing effective antiviral compounds.
Quantitative Performance of TMV Coat Protein Inhibitors
The efficacy of antiviral compounds is most effectively compared through quantitative metrics such as the half-maximal effective concentration (EC50) and the dissociation constant (Kd). The EC50 value indicates the concentration of a drug that is required for 50% of its maximum effect, while the Kd value reflects the binding affinity of an inhibitor to its target. The following table summarizes the available quantitative data for several TMV CP inhibitors.
| Inhibitor | Type of Activity | EC50 (µg/mL) | Dissociation Constant (Kd) (µM) | Reference |
| Ningnanmycin | Curative | 331.0 ± 2.8 | 3.3 | [1] |
| Protective | 271.0 ± 2.8 | [2] | ||
| Inactivation | 77.4 ± 1.3 | [2] | ||
| Antofine | Curative | 61.1% inhibition at 500 µg/mL | 38.8 | [1] |
| Dithioacetal Derivative (Y14) | Curative | 183.0 ± 3.2 | Not Reported | [2] |
| Protective | 252.3 ± 2.6 | [2] | ||
| Inactivation | 63.8 ± 1.2 | [2] | ||
| Dithioacetal Derivative (Y18) | Curative | 270.6 ± 3.7 | Not Reported | [2] |
| Protective | 249.7 ± 3.5 | [2] | ||
| Inactivation | 57.7 ± 1.4 | [2] | ||
| Dithioacetal Derivative (Y21) | Curative | 329.5 ± 1.5 | 9.7 ± 1.7 | [2] |
| Protective | 269.2 ± 3.7 | [2] | ||
| Inactivation | 48.1 ± 2.0 | [2] | ||
| 4-Oxo-4 H -quinolin-1-yl Acylhydrazone Derivative (Compound 4) | Not Specified | Not Reported | 0.142 ± 0.060 | |
| Ribavirin | Not Specified | Not Reported | 0.512 ± 0.257 | [3] |
Mechanisms of Action and Experimental Workflows
Understanding the mechanism by which these inhibitors function is crucial for their effective application and for the design of new antiviral strategies. The primary mechanism of the inhibitors listed above is the disruption of the TMV CP assembly process.
TMV Assembly Pathway and Points of Inhibition
The assembly of TMV is a well-orchestrated process that begins with the interaction of the viral RNA with a disk-like aggregate of CP subunits. This interaction initiates the helical assembly of the virion. Inhibitors can interfere with this process at various stages.
Caption: Simplified TMV assembly pathway and points of inhibitor intervention.
Ningnanmycin directly binds to the TMV CP disks, causing their disassembly into smaller oligomers and thus preventing the initiation of virion assembly.[1][4] Antofine , on the other hand, is suggested to interact with the viral RNA, specifically at bulged structures, which then interferes with the binding of the CP disks.[5]
Experimental Workflow for Inhibitor Evaluation
The evaluation of potential TMV inhibitors typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
References
- 1. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]
- 2. Discovery of Dithioacetal Derivatives Containing Sulfonamide Moiety of Novel Antiviral Agents by TMV Coat Protein as a Potential Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antofine analogues can inhibit tobacco mosaic virus assembly through small-molecule-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Antiviral Effects of Novel Compounds Against Tobacco Mosaic Virus (TMV) in Planta: A Comparative Guide
This guide provides a comparative analysis of the in planta antiviral efficacy of selected novel compounds against the Tobacco Mosaic Virus (TMV). The content is intended for researchers, scientists, and professionals in drug development, offering an objective look at performance data and experimental methodologies. We will use a recently studied thiourea containing chiral phosphonate, referred to here as Compound 2009104, as a primary example and compare its activity with other compounds and the commercial virucide Ningnanmycin.
Quantitative Comparison of Antiviral Efficacy
The antiviral activity of various compounds against TMV is typically evaluated based on their curative, protective, and inactivation effects. The curative effect measures the ability of a compound to inhibit viral replication after the plant has been infected. The protective effect assesses the compound's capacity to prevent infection when applied before the virus. The inactivation effect determines if the compound can directly neutralize the virus particles.
The following table summarizes the in vivo antiviral efficacy of Compound 2009104 and other notable compounds compared to the commercial agent Ningnanmycin. All data is presented for a concentration of 500 µg/mL.
| Compound/Agent | Curative Efficacy (%) | Protective Efficacy (%) | Inactivation Efficacy (%) | Reference |
| Compound 2009104 | 53.3 | 58.9 | 84.9 | [1] |
| Ningnanmycin | 51.2 - 57.0 | 58.0 - 66.0 | 61.0 - 87.1 | [1][2][3][4][5] |
| Phenanthroquinolizidine Alkaloid (1) | 76.2 ± 2.0 | - | - | [2] |
| Phenanthroquinolizidine Alkaloid (16) | 77.3 ± 3.0 | - | - | [2] |
| Antofine (ATF) | 61.1 | - | - | [3] |
| Ursolic Acid (UA) | Effective | Effective | Effective | [4][6] |
| 4-methoxycoumarin | Effective | Effective | Effective | [4][6] |
| Compound 48 | 63.0 | 60.0 | 59.0 | [7] |
| Compound 53 | 65.3 | 65.9 | 67.7 | [7] |
| Compound 54 | 76.2 | 68.4 | 75.3 | [7] |
| Chelerythrine | 77.52 (Proliferation Inhibition) | 59.34 | 72.67 | [8] |
Note: A direct comparison of values across different studies should be made with caution due to potential variations in experimental conditions. Some studies report a general "antiviral efficacy" or "inhibition rate" without specifying the type of effect.
Experimental Protocols
The evaluation of antiviral compounds in planta often relies on standardized bioassays. The most frequently cited method in the reviewed literature is the half-leaf method.
Half-Leaf Method for Antiviral Bioassay
This method allows for a direct comparison of a treatment and a control on the same leaf, minimizing variability due to the physiological state of individual plants.
-
Plant Preparation : Healthy tobacco plants (e.g., Nicotiana tabacum K326) are selected at the 5-6 leaf stage.
-
Virus Inoculation : The entire plant is dusted with an abrasive like carborundum. A purified TMV solution (e.g., at a concentration that produces a suitable number of local lesions) is then gently rubbed onto the surface of the leaves.
-
Compound Application :
-
Curative Assay : After a set period of virus inoculation (e.g., 24 hours), the right half of each leaf is treated with the test compound solution, while the left half is treated with a solvent control.
-
Protective Assay : The test compound is applied to the right half of each leaf before virus inoculation (e.g., 24 hours prior). The left half receives the solvent control. The entire leaf is then inoculated with TMV.
-
Inactivation Assay : The test compound is mixed with the TMV solution and incubated for a specific period (e.g., 30 minutes). This mixture is then applied to the right half of the leaf, while a mixture of the virus and the solvent control is applied to the left half.
-
-
Incubation and Observation : The plants are kept in a controlled environment (e.g., greenhouse) for a period sufficient for local lesions to appear (typically 3-4 days).
-
Data Analysis : The number of local lesions on each half-leaf is counted. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100
Dot-ELISA (Enzyme-Linked Immunosorbent Assay)
To further quantify the viral load in plant tissues, a Dot-ELISA can be employed. This immunological assay uses antibodies specific to the TMV coat protein to detect and quantify the amount of virus present in a sample. This method can corroborate the visual data from the half-leaf method by providing a more direct measure of viral accumulation.[1]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the study of anti-TMV agents.
The mechanism of action for many antiviral compounds involves the induction of the plant's own defense systems. Compound 2009104, for instance, has been shown to enhance the activity of several resistance-related enzymes.[1]
Understanding the basic infection and replication cycle of TMV is crucial for identifying potential targets for antiviral intervention. Most antiviral agents aim to disrupt one or more stages of this cycle.
Discussion on Mechanisms of Action
The development of effective antiviral strategies relies on understanding how these compounds interfere with the viral life cycle or bolster plant defenses. Several mechanisms have been proposed for the compounds listed:
-
Inhibition of Viral Assembly : Some compounds, like certain antofine derivatives and those that interact with the TMV coat protein (CP), are believed to interfere with the assembly of new virus particles.[2][3] This prevents the formation of stable virions, thus halting the spread of the infection.
-
Induction of Systemic Resistance : As seen with Compound 2009104, Ursolic Acid, and 4-methoxycoumarin, some agents trigger the plant's innate immune responses.[1][4][6] This can involve the upregulation of defense-related enzymes such as Phenylalanine ammonia-lyase (PAL), Peroxidase (POD), and Superoxide dismutase (SOD).[1] These enzymes play roles in the synthesis of defensive compounds and the management of oxidative stress. This induced resistance can provide broad-spectrum and long-lasting protection.
-
Direct Inactivation : Certain compounds may interact directly with TMV particles, leading to their degradation or preventing them from successfully infecting plant cells. This is reflected in a high inactivation efficacy.[8]
-
Interference with Viral RNA : Some molecules are designed to bind to specific regions of the TMV RNA, which can disrupt both replication and the assembly process.[2]
Conclusion
The statistical data presented demonstrates that several novel compounds, such as the thiourea derivative Compound 2009104 and various natural alkaloids, exhibit significant antiviral activity against TMV, often comparable or superior to the commercial standard Ningnanmycin. The diverse mechanisms of action, ranging from direct viral inactivation to the induction of host resistance, offer multiple avenues for the development of new plant protection strategies. The standardized half-leaf method provides a robust and reliable means for the initial screening and statistical validation of these compounds in planta. Further research into the precise molecular targets and signaling pathways will be crucial for optimizing these lead compounds into effective and environmentally friendly virucides.
References
- 1. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plant-derived compounds: A potential source of drugs against Tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Research Progress: Discovery of Anti-Plant Virus Agents Based on Natural Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-TMV activity and mode of action of three alkaloids isolated from Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tmv-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Tmv-IN-1, a chalcone derivative and inhibitor of the Tobacco Mosaic Virus (TMV).
This compound is utilized in research for its potential applications in studying infection, inflammation, and tumors.[1][2] Adherence to proper disposal protocols is critical to mitigate any potential hazards associated with this compound. The following procedures are based on available safety data and best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
-
Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Procedure for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product and contaminated materials.
-
Containment of Spills: In the event of a spill, prevent further leakage or spreading.[3] Absorb any liquid solutions of this compound with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[3]
-
Waste Collection: Carefully collect all contaminated materials, including absorbent materials from spills and any single-use PPE, into a suitable, clearly labeled, and closed container for hazardous waste.
-
Disposal: Dispose of the contained this compound waste in accordance with all prevailing country, federal, state, and local regulations for chemical waste.[3] It is illegal to dispose of such chemical waste in the regular trash or down the drain.[4] Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor for specific guidance and to arrange for pickup and disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₆O₄ | [2] |
| Molecular Weight | 426.5 g/mol | [2] |
| EC₅₀ (Therapeutic Activity) | 70.7 µg/mL | [1][2] |
| EC₅₀ (Protective Activity) | 60.8 µg/mL | [1][2] |
| Kd (Binding affinity to TMV-CP) | 0.0427 µM | [1][2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on publicly available safety data. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and your institution's environmental health and safety (EHS) guidelines before handling or disposing of any chemical.
References
Essential Safety and Operational Protocols for Handling Tmv-IN-1
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of novel chemical compounds like Tmv-IN-1 is paramount. As a chalcone derivative and a tobacco mosaic virus (TMV) inhibitor, this compound's full toxicological profile is not yet comprehensively documented.[1] Therefore, it must be handled as a substance of unknown toxicity, necessitating stringent safety protocols to minimize exposure and ensure operational integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when working with this compound, particularly in its powdered form, to prevent inhalation, dermal, and ocular exposure.
Minimum PPE Requirements:
| PPE Category | Specification |
| Body Protection | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically impervious apron over the lab coat is recommended.[2] |
| Hand Protection | Double-gloving is required. An inner layer of nitrile gloves should be worn, with a second pair of chemically resistant gloves (e.g., thicker nitrile or neoprene) over them.[2] |
| Eye/Face Protection | Chemical splash goggles are the minimum requirement. When handling the powder outside of a certified chemical fume hood or during procedures with a high splash risk, a full-face shield must be worn in addition to goggles.[3] |
| Respiratory Protection | For handling the powdered form of this compound, a NIOSH-approved respirator is necessary to prevent inhalation.[4] Work should ideally be conducted within a certified chemical fume hood.[5] |
| Foot Protection | Fully enclosed, chemical-resistant footwear is required. Disposable shoe covers should be considered when working with larger quantities of the compound.[6] |
Operational Plan for Handling this compound
A systematic, step-by-step approach to handling this compound will mitigate risks and ensure the accuracy of experimental procedures.
Step 1: Preparation and Pre-Handling
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signage.[7]
-
Fume Hood: All manipulations of powdered this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Spill Kit: Ensure a chemical spill kit appropriate for powdered and dissolved chemical compounds is readily accessible.
Step 2: Weighing and Solution Preparation
-
Don all required PPE before entering the designated handling area.
-
Place a weigh boat on an analytical balance inside the chemical fume hood.[7]
-
Carefully transfer the required amount of this compound powder to the weigh boat using a dedicated spatula.
-
To prepare a solution, add the solvent to the vessel containing the weighed this compound. Do not add the powder to the solvent to minimize dust generation.
-
Cap the container securely before removing it from the fume hood.
Step 3: Experimental Use
-
When using solutions of this compound, continue to wear all prescribed PPE.
-
Conduct all procedures that may generate aerosols or splashes within the chemical fume hood.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][8]
Step 4: Post-Handling and Decontamination
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
Remove outer gloves first and dispose of them as hazardous waste.
-
Remove the lab coat and other PPE, being careful to avoid contaminating personal clothing.
-
Wash hands thoroughly with soap and water after all work is complete.[5]
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including used gloves, weigh boats, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: All hazardous waste must be disposed of through the institution's official chemical waste management program.[9]
Visualized Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. echemi.com [echemi.com]
- 5. hmc.edu [hmc.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. mtu.edu [mtu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
